Methyl 3-(bromomethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333760 | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-28-8 | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)benzoate
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates both a reactive benzyl (B1604629) bromide moiety and a methyl ester group, allowing for sequential or orthogonal chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white crystalline powder or solid at room temperature.[1][2] It is slightly soluble in water but soluble in organic solvents like methanol.[2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| CAS Number | 1129-28-8 | [3][4] |
| Melting Point | 41-47 °C | [3] |
| Boiling Point | 112-114 °C at 3 mmHg | [3] |
| Density | 1.47 g/cm³ | [2][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [3] |
| Appearance | White crystalline powder or crystals | [1][2] |
| Solubility | Slightly soluble in water; Soluble in methanol | [2][3] |
Reactivity and Chemical Behavior
The primary mode of reactivity for this compound involves the displacement of the bromide ion via nucleophilic substitution at the benzylic carbon.[6] This enhanced reactivity is due to the stability of the resulting benzylic carbocation intermediate, making it an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and azides.[6] This reactivity is fundamental to its application in constructing more complex molecular architectures, such as heterocyclic systems.[6]
The methyl ester group provides a second reactive site that can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups.[6] This dual functionality allows for its use as a key intermediate in the synthesis of pharmaceutical scaffolds, particularly for incorporating substituted benzyl motifs found in bioactive molecules like kinase inhibitors and receptor agonists/antagonists.[6]
The following diagram illustrates the general mechanism of a nucleophilic substitution reaction with this compound.
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols: Synthesis
The most common method for synthesizing this compound is through the radical bromination of the methyl group of methyl m-toluate.[6] This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]
This protocol describes a general procedure for the synthesis of this compound.[2][3]
Materials:
-
Methyl m-toluate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Cyclohexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a dry 100 mL three-necked flask, dissolve 7.9 g of methyl m-toluate in 30 mL of carbon tetrachloride.[2][3]
-
Add 0.23 g of AIBN and 9.36 g of NBS to the solution. The NBS can be added sequentially in three portions at intervals of 2-3 hours.[2][3]
-
Heat the reaction mixture to 70°C. The color of the solution will change from yellow to orange and finally to white.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of cyclohexane/ethyl acetate (5:1).[2][3]
-
Once the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct and any unreacted NBS.[2][3]
-
The filtrate is then concentrated under reduced pressure (rotary evaporation) to yield the product. This procedure can yield up to 11.5 g (95%) of a yellow oily product.[2][3]
The following diagram outlines the workflow for the synthesis of this compound.
Caption: Synthesis Workflow Diagram.
Safety and Handling
This compound is classified as a hazardous chemical.[5] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5][7] It is also a lachrymator, meaning it can cause tearing.[7]
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H314: Causes severe skin burns and eye damage[4]
-
H317: May cause an allergic skin reaction[4]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]
Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key identifiers include:
-
SMILES: COC(=O)c1cccc(CBr)c1[4]
-
InChI: 1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3[4]
-
InChIKey: YUHSMQQNPRLEEJ-UHFFFAOYSA-N[4]
Various spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available in chemical databases for reference.[8][9]
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 1129-28-8 [m.chemicalbook.com]
- 3. This compound | 1129-28-8 [chemicalbook.com]
- 4. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | High-Purity | RUO [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound(1129-28-8) IR2 spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Methyl 3-(bromomethyl)benzoate CAS number and structure
An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a key building block in synthetic organic and medicinal chemistry. This document outlines its chemical properties, safety information, and detailed experimental protocols for its synthesis and application, with a focus on its role in the development of complex molecular architectures for pharmaceutical research.
Core Compound Information
Chemical Structure:
Caption: 2D Structure of this compound
CAS Number: 1129-28-8[1][2][3][4]
Physicochemical and Safety Data
The quantitative properties and safety information for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3][4] |
| Molecular Weight | 229.07 g/mol | [1][2][3][4] |
| Appearance | White crystalline powder or crystals | [1] |
| Melting Point | 41-47 °C | [2][4][5] |
| Boiling Point | 112-114 °C at 3 mmHg | [1][2][4][5] |
| Density | 1.47 g/cm³ | [1][2] |
| Solubility | Soluble in Methanol (B129727); Slightly soluble in water | [1][2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
| SMILES | COC(=O)c1cccc(CBr)c1 | [2][4][5] |
| InChI Key | YUHSMQQNPRLEEJ-UHFFFAOYSA-N | [2][4][5] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Danger | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction) | [3] |
| Precautionary Statements | P260, P272, P280, P301 + P312, P303 + P361 + P353, P305 + P351 + P338 | [3] |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B, Skin Sensitization 1 | [3] |
| Storage Class | 8A - Combustible, corrosive hazardous materials | [3] |
Applications in Research and Drug Development
This compound is a versatile bifunctional reagent widely used in organic synthesis.[6] Its primary value lies in its two distinct reactive sites:
-
Activated Benzyl (B1604629) Bromide: The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2-type) reactions. This allows for the efficient introduction of a functionalized benzyl moiety.[6]
-
Methyl Ester: The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a secondary handle for molecular diversification.[6]
These features make it a crucial intermediate for building complex molecular scaffolds. It is frequently employed in the synthesis of pharmaceutical candidates, including kinase inhibitors and receptor agonists/antagonists, and is instrumental in structure-activity relationship (SAR) studies.[6] A key application is the alkylation of nitrogen atoms within heterocyclic systems, a common strategy in the synthesis of bioactive compounds.[6]
Caption: Role in a Drug Discovery Workflow
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative application are provided below.
Protocol 1: Synthesis of this compound
This protocol details the synthesis via free-radical bromination of methyl m-toluate.
Caption: Synthesis Workflow Diagram
Methodology:
-
Reaction Setup: To a dry three-necked flask, add methyl m-toluate (1.0 eq) and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).
-
Bromination: Add N-Bromosuccinimide (NBS) (approx. 1.1-1.2 eq) portion-wise to the solution.
-
Heating: Heat the reaction mixture to reflux (70-80°C) for 5 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solid byproduct, succinimide, is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellowish oil.[1] Further purification can be achieved via silica (B1680970) gel chromatography if necessary.
Protocol 2: Synthesis of an N-Substituted Imidazolium (B1220033) Salt
This protocol demonstrates the use of this compound as an alkylating agent for a heterocyclic nucleophile, a common step in the synthesis of N-heterocyclic carbene (NHC) precursors and other bioactive molecules.
Caption: Reaction Workflow with Theobromine
Methodology:
This protocol is adapted from the synthesis of a theobromine-derived imidazolium salt.
-
Reaction Setup: In a reaction vessel, combine theobromine (1.0 eq) and this compound (approx. 1.1 eq). No solvent is initially required.
-
Heating: Stir the mixture at 120°C for 18 hours.
-
Isolation of Crude Product: Filter any precipitate from the hot mixture. The resulting oil is dissolved in a minimal amount of dichloromethane, and diethyl ether is added to precipitate the crude product as a solid.
-
Purification: The crude solid is filtered and further purified by stirring with methanol for 30 minutes.
-
Final Product: The purified product, the corresponding imidazolium bromide salt, is isolated as a white powder via vacuum filtration.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. Synthesis and antimicrobial studies of silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.unipr.it [repository.unipr.it]
- 4. WO2019226977A1 - Tlr7 agonists - Google Patents [patents.google.com]
- 5. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Synthesis of Methyl 3-(bromomethyl)benzoate from methyl 3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 3-(bromomethyl)benzoate from methyl 3-methylbenzoate (B1238549), a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic process, including the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a 3-(methoxycarbonyl)benzyl moiety into target molecules. Its utility stems from the presence of a reactive benzylic bromide, which readily participates in nucleophilic substitution reactions. This allows for the facile construction of more complex molecular architectures, a crucial step in the synthesis of novel therapeutic agents. The synthesis from methyl 3-methylbenzoate is a common and efficient method, relying on the selective free-radical bromination of the benzylic methyl group.
Reaction Overview and Mechanism
The conversion of methyl 3-methylbenzoate to this compound is achieved through a benzylic bromination reaction. This reaction proceeds via a free-radical chain mechanism, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The reaction is generally conducted in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions.[1]
The mechanism can be described in three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator upon heating, generating free radicals.
-
Propagation: A bromine radical, generated from the reaction of the initiator with NBS, abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methylbenzoate. This forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration from the reaction of NBS with trace amounts of HBr, to yield the desired product, this compound, and a new bromine radical that continues the chain reaction.[1][2][3]
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-radical mechanism for benzylic bromination.
Quantitative Data
The physical and spectroscopic properties of this compound are summarized in the tables below.
Table 1: Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Melting Point | 41-45 °C | |
| Boiling Point | 112-114 °C at 3 mmHg | |
| Appearance | White to light yellow solid or oil | [4][5] |
| Solubility | Slightly soluble in water | [5][6] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (DMSO-d6) | Chemical shifts (δ) are typically observed for the aromatic protons, the benzylic protons (-CH₂Br), and the methyl ester protons (-OCH₃). | [7] |
| ¹³C NMR | Characteristic signals are expected for the carbonyl carbon, aromatic carbons, the benzylic carbon, and the methyl ester carbon. | [8] |
| IR | Key absorptions include C=O stretching (ester), C-O stretching, and C-H stretching (aromatic and aliphatic). | [8] |
Experimental Protocols
Several protocols for the synthesis of this compound have been reported with high yields. Below are detailed methodologies for two common procedures.
Protocol 1: Synthesis using N-Bromosuccinimide and AIBN
This protocol is a widely used method for the selective bromination of the methyl group.[1][4]
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Cyclohexane
-
Triethyl phosphate (B84403) (for purification, optional)
Procedure:
-
A solution of methyl 3-methylbenzoate (0.31 mol) in CCl₄ (200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]
-
The solution is heated to reflux.[4]
-
AIBN (2.6 g) is added to the refluxing solution in one portion.[4]
-
NBS (67 g, 0.38 mol) is then added carefully to the mixture over a period of 2 hours.[4]
-
The reaction mixture is maintained at reflux for an additional 5 hours.[4]
-
After cooling to room temperature, the mixture is filtered to remove the succinimide byproduct.[4][6]
-
The filtrate is concentrated under reduced pressure to yield this compound as a yellowish oil.[4][6]
-
Further purification can be achieved by dissolving the crude product in triethyl phosphate and heating to 160 °C for 10 hours, followed by workup.[4]
Expected Yield: Approximately 94%.[4]
Protocol 2: Synthesis using N-Bromosuccinimide and Benzoyl Peroxide
This protocol utilizes benzoyl peroxide as the radical initiator.
Materials:
-
Methyl 3-methylbenzoate (methyl m-toluate)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a mixture of methyl 3-methylbenzoate (180 g, 1.2 mol) and NBS (235 g, 1.32 mol) in CCl₄ (2 L), benzoyl peroxide (18 g) is added in portions at 50 °C.[4]
-
The mixture is then heated to reflux and maintained for 5 hours.[4]
-
The reaction mixture is allowed to cool to 40 °C, and the solid succinimide is removed by filtration.[4]
-
The filtrate is concentrated under reduced pressure to give this compound as a light yellow liquid.[4]
Expected Yield: Approximately 91%.[4]
Caption: Experimental workflows for synthesis.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
AIBN and Benzoyl Peroxide: Can be explosive upon heating or shock. Handle with care and store appropriately.
-
Brominated compounds: Benzylic bromides are lachrymators and irritants. Handle in a fume hood.
Conclusion
The synthesis of this compound from methyl 3-methylbenzoate via free-radical bromination is a robust and high-yielding process. The use of N-bromosuccinimide with a suitable radical initiator provides a selective method for the functionalization of the benzylic position. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the efficient production of this important chemical intermediate.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 1129-28-8 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound(1129-28-8) IR2 spectrum [chemicalbook.com]
An In-depth Technical Guide to the Key Reactive Sites of Methyl 3-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and medicinal chemistry. Its value stems from the presence of two distinct and selectively addressable reactive sites: a highly reactive benzylic bromide and a modifiable methyl ester. This guide provides a comprehensive overview of the core reactivity of these sites, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations and workflows. Understanding the chemoselectivity and reactivity of these functional groups is paramount for the efficient design and synthesis of complex molecular architectures, including novel pharmaceutical scaffolds and functional materials.
Core Reactive Sites and Their Chemical Behavior
This compound possesses two primary centers of reactivity: the electrophilic benzylic carbon of the bromomethyl group and the carbonyl carbon of the methyl ester. The strategic positioning of these groups on the aromatic ring allows for a range of selective chemical transformations.
-
The Benzylic Bromide: The bromomethyl group is the more reactive of the two sites. The C-Br bond at the benzylic position is activated towards nucleophilic substitution, readily undergoing SN2-type reactions.[1] This high reactivity is attributed to the stabilization of the transition state by the adjacent benzene (B151609) ring. A wide array of nucleophiles, including amines, thiols, azides, and the nitrogen atoms of heterocyclic systems like imidazoles and triazoles, can displace the bromide ion.[1] This makes this compound an excellent reagent for introducing a 3-(methoxycarbonyl)benzyl moiety into various molecular frameworks.
-
The Methyl Ester: The methyl ester functionality is a classic electrophilic site, susceptible to nucleophilic acyl substitution. While less reactive than the benzylic bromide, it can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[1][2] This transformation is often a key step in multi-step syntheses, allowing for further modifications such as amide bond formation or conversion to other functional groups. The ester can also undergo transesterification or reduction.
Quantitative Data on Reactivity and Synthesis
The synthesis of this compound is most commonly achieved through the radical bromination of the methyl group of methyl m-toluate.[1] This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]
| Starting Material | Reagents | Initiator | Solvent | Conditions | Product | Yield (%) | Reference |
| Methyl m-toluate | N-Bromosuccinimide (NBS) | Benzoyl peroxide | Carbon tetrachloride (CCl₄) | Reflux, 5 hours | This compound | 91 | [1][3] |
| Methyl m-toluate | N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride (CCl₄) | Reflux, 5 hours | This compound | 94 | [1][3] |
| Methyl m-toluate | N-Bromosuccinimide (NBS) | AIBN | Not Specified | 70°C | This compound | 95 | [4] |
| 3-(Bromomethyl)benzoic acid | Thionyl chloride, Methanol | - | - | 25°C to reflux | This compound | ~94 | [1][3] |
Spectroscopic Data:
| Technique | Solvent | Key Signals | Reference |
| 1H NMR | DMSO-d6 | Signals in the aromatic region and a singlet upfield corresponding to the methyl ester protons. | [5] |
| 13C NMR | Not Specified | The 6 carbons of the benzyl (B1604629) ring appear as 6 distinct peaks due to the loss of symmetry. The carbonyl carbon resonates around 164 ppm and the methyl ester carbon at approximately 53 ppm. | [6] |
| IR | Not Specified | Data available on ChemicalBook. | [7] |
Key Chemical Transformations and Experimental Protocols
Nucleophilic Substitution at the Benzylic Position
The displacement of the benzylic bromide is a cornerstone of this reagent's utility.
Diagram of Nucleophilic Substitution:
Caption: SN2 reaction of this compound with a nucleophile.
Experimental Protocol: N-Alkylation of an Amine
This protocol is a general representation for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (B52724) (CH₃CN) as solvent
-
-
Procedure:
-
To a solution of the amine in acetonitrile, add potassium carbonate.
-
Add a solution of this compound in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid potassium carbonate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Hydrolysis of the Methyl Ester
The conversion of the methyl ester to a carboxylic acid is a common transformation.
Diagram of Ester Hydrolysis:
References
Spectroscopic Profile of Methyl 3-(bromomethyl)benzoate: A Technical Guide for Researchers
Introduction
Methyl 3-(bromomethyl)benzoate is a valuable bifunctional reagent in organic synthesis, widely utilized by researchers in medicinal chemistry and materials science. Its structure incorporates both a reactive benzylic bromide, which is susceptible to nucleophilic substitution, and a methyl ester that can undergo hydrolysis or other transformations. An unambiguous characterization of this compound is paramount for its effective use in complex synthetic pathways. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid in the replication and verification of these results.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.01 | s | Ar-H |
| ~7.95 | d | Ar-H |
| ~7.62 | d | Ar-H |
| ~7.45 | t | Ar-H |
| ~4.53 | s | -CH₂Br |
| ~3.91 | s | -OCH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166.2 | C=O (ester) |
| ~138.5 | Ar-C |
| ~134.0 | Ar-C |
| ~131.0 | Ar-C |
| ~130.3 | Ar-C |
| ~129.0 | Ar-C |
| ~128.8 | Ar-C |
| ~52.4 | -OCH₃ |
| ~32.5 | -CH₂Br |
Solvent: Chloroform-d (CDCl₃)
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1200 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 228/230 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |
| 149 | High | [M - Br]⁺ |
| 119 | Moderate | [M - Br - OCH₂]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Data Processing: Apply a Fourier transform to the FID and phase correct the resulting spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Attenuated Total Reflectance (ATR)-IR Protocol:
-
Instrument: Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Measurement: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Electron Ionization (EI)-MS Protocol:
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Scan for positive ions. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Identification Workflow
The following diagram illustrates the logical workflow for the identification and structural confirmation of this compound using the combined spectroscopic data.
Caption: Workflow for the spectroscopic identification of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of Methyl 3-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 3-(bromomethyl)benzoate, a versatile bifunctional reagent crucial in organic synthesis and pharmaceutical development. This document outlines its known solubility in common solvents, details its stability profile, and provides robust experimental protocols for researchers to determine quantitative solubility and assess stability under various conditions.
Core Properties of this compound
This compound is a white crystalline solid at room temperature.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| Melting Point | 46-47 °C | [1][3] |
| Boiling Point | 112-114 °C at 3 mmHg | [1][3] |
| Appearance | White crystalline powder or crystals | [1][2] |
Solubility Profile
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Slightly soluble | [1][3] |
| Methanol | Soluble | [1] |
| Carbon Tetrachloride | Soluble (used as a reaction solvent) | [3] |
| Cyclohexane | Soluble (used as a reaction solvent) | [2] |
| Acetonitrile | Soluble (used as a reaction solvent) | [4] |
| Chlorobenzene | Soluble (used as a reaction solvent) | [4] |
| Methyl Acetate | Soluble (used as a reaction solvent) | [4] |
Stability and Reactivity
This compound possesses two primary reactive sites: the benzylic bromide and the methyl ester.[4] This dual reactivity makes it a versatile synthetic intermediate but also necessitates careful handling and storage to prevent degradation. The compound should be stored at 2-8°C.[1][5]
| Condition | Stability/Reactivity Profile | Potential Degradation Products | Reference(s) |
| Aqueous Conditions | Susceptible to hydrolysis at both the ester and benzylic bromide positions. The rate of hydrolysis is expected to be pH-dependent. | 3-(Bromomethyl)benzoic acid, 3-(Hydroxymethyl)benzoic acid methyl ester, 3-(Hydroxymethyl)benzoic acid | [4] |
| Basic Conditions | The ester group is susceptible to saponification. The benzylic bromide is reactive towards nucleophiles. | 3-(Bromomethyl)benzoate salt, and products of nucleophilic substitution. | [4] |
| Acidic Conditions | The ester group can undergo acid-catalyzed hydrolysis. | 3-(Bromomethyl)benzoic acid and methanol. | [4] |
| Nucleophiles | The benzylic bromide is a good electrophile and readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, azides).[4] | Products of nucleophilic substitution at the benzylic position. | [4] |
| Light | Potentially light-sensitive. | Not specified, but photodecomposition is possible. | [6] |
Key Signaling and Degradation Pathways
The primary degradation pathways for this compound involve hydrolysis of the ester and nucleophilic substitution at the benzylic bromide.
Caption: Hydrolysis pathways of this compound.
Caption: General nucleophilic substitution at the benzylic position.
Experimental Protocols
Determination of Quantitative Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (chemically compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.
-
Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours).
-
Sample Collection: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated HPLC method. A standard calibration curve should be prepared to ensure accurate quantification.
-
Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL or g/L) at the specified temperature.
Caption: Workflow for quantitative solubility determination.
Assessment of Chemical Stability (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Hydrolytic Stability:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Neutral: Mix the stock solution with purified water.
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Incubate these solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the acidic and basic samples before analysis.
-
-
Oxidative Stability: Mix the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Collect samples at various time points.
-
Thermal Stability: Expose a known quantity of solid this compound to dry heat (e.g., 80 °C) in an oven. At specified intervals, withdraw samples, dissolve them in a suitable solvent, and analyze.
-
Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.
Caption: Workflow for forced degradation stability study.
References
- 1. This compound CAS#: 1129-28-8 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 1129-28-8 [chemicalbook.com]
- 4. This compound | High-Purity | RUO [benchchem.com]
- 5. This compound 97 1129-28-8 [sigmaaldrich.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
In-Depth Technical Guide: Hazards and Safety Precautions for Handling Methyl 3-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8). The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely in a laboratory or industrial setting.
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Solid | [1][2] |
| Melting Point | 41-45 °C (lit.) | [1][2] |
| Boiling Point | 112-114 °C / 3 mmHg (lit.) | [1][2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity, skin corrosion, and the potential for skin sensitization.[1][3]
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | Danger | H317: May cause an allergic skin reaction |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the following internationally recognized OECD guidelines represent the standard methodologies for assessing its primary hazards.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.[4] The principle involves a stepwise procedure where a small number of animals are dosed. The outcome of each step determines the dosage for the subsequent step. This approach minimizes the number of animals required while still allowing for classification of the substance according to the Globally Harmonised System (GHS).[4]
Methodology:
-
Animals: Typically, young adult rats of a single sex (usually females) are used.[5]
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Stepwise Procedure:
-
A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Three animals are used in the first step.
-
If mortality occurs, the test is stopped, and the substance is classified. If no mortality occurs, the next higher dose level is tested in another group of three animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)
This in vitro test method is used to assess the skin corrosion potential of a chemical by using a reconstructed human epidermis model.[7][8][9] The principle is that corrosive substances will cause a decrease in cell viability in the reconstructed skin tissue.[10]
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.[7]
-
Application of Test Substance: The test chemical is applied topically to the surface of the skin model.[10]
-
Exposure Times: Tissues are exposed to the chemical for specific time points, typically 3 minutes and 1 hour.[9]
-
Viability Assessment: After exposure, the tissues are rinsed, and cell viability is determined using a colorimetric assay, most commonly the MTT assay. The MTT is converted by viable cells into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[9]
-
Classification: A substance is identified as corrosive if the cell viability falls below certain thresholds at the specified time points. For example, if the viability is less than 50% after a 3-minute exposure or less than 15% after a 1-hour exposure.[9]
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 442B)
The LLNA is an in vivo method used to determine the skin sensitization potential of a substance.[1][11] The underlying principle is that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[11][12]
Methodology:
-
Animals: Typically, mice are used for this assay.[1]
-
Application of Test Substance: The test substance is applied to the dorsal surface of the ears of the mice for a specified number of consecutive days.
-
Dose Groups: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control.[11]
-
Measurement of Proliferation: Lymphocyte proliferation is measured. The original method used radioactive labeling (3H-methyl thymidine), but non-radioactive alternatives, such as the BrdU-ELISA method, are now more common.[1][13] In the BrdU-ELISA method, a thymidine (B127349) analog (BrdU) is injected, and its incorporation into the DNA of proliferating cells is quantified using an ELISA.[13]
-
Calculation of Stimulation Index (SI): The level of proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer (B1316253) if the SI is greater than or equal to a certain value (e.g., 1.6 for the BrdU-ELISA method).[13]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn when handling this chemical.[1]
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
Handling and Storage Procedures
Caption: Safe handling and storage procedures for this compound.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First-Aid Measures
The following diagram outlines the recommended first-aid procedures for different routes of exposure.
Caption: First-aid procedures for exposure to this compound.
Accidental Release Measures
A spill of this compound should be handled with caution and in accordance with the following workflow.
Caption: Workflow for responding to a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with local, regional, and national hazardous waste regulations. It is recommended to dispose of this material via a licensed chemical destruction plant.
References
- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 2. agc-chemicals.com [agc-chemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scribd.com [scribd.com]
- 7. iivs.org [iivs.org]
- 8. scantox.com [scantox.com]
- 9. senzagen.com [senzagen.com]
- 10. oecd.org [oecd.org]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. onesearch.neu.edu [onesearch.neu.edu]
- 13. search.lib.asu.edu [search.lib.asu.edu]
A Technical Guide to Sourcing High-Purity Methyl 3-(bromomethyl)benzoate for Research and Development
Introduction
Methyl 3-(bromomethyl)benzoate (CAS No. 1129-28-8) is a pivotal bifunctional reagent in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure incorporates both a reactive benzyl (B1604629) bromide moiety, which is an excellent electrophile for nucleophilic substitution, and a methyl ester group that can be further manipulated.[1] This dual reactivity makes it an essential building block for introducing the 3-(methoxycarbonyl)benzyl group into a wide array of complex molecules, including kinase inhibitors, receptor antagonists, and ligands for catalysis.[1] Given its role as a key starting material, the procurement of high-purity this compound is critical to ensure the reliability and success of sensitive synthetic applications.[1] This guide provides an in-depth overview of commercial suppliers, quality specifications, and essential experimental protocols for its evaluation.
Commercial Suppliers and Purity Levels
A number of chemical suppliers offer this compound in various grades, catering to different research and development needs. Purity is a key differentiator, with most reputable suppliers providing material that is 95% pure or higher, as determined by Gas Chromatography (GC) or other analytical techniques. Below is a summary of prominent commercial sources.
| Supplier | Reported Purity/Assay | Catalog Number (Example) | Reference |
| Sigma-Aldrich | 97% | 648116 | |
| Thermo Scientific | ≥96.0% (GC) | A11826.14 | [2] |
| TCI (via CymitQuimica) | >97.0% (GC) | B2224 | [3] |
| BLD Pharm | Purity specifications available | 1129-28-8 | [4] |
| Shaanxi Dideu Medichem Co. Ltd. | 99.0% | N/A | [5] |
| Hebei Fengjia New Material Co., Ltd. | 99% | N/A | [5] |
| Benchchem | High-Purity (RUO) | B073705 | [1] |
Physicochemical Properties and Specifications
Ensuring the identity and quality of this compound is paramount. The compound is typically a white to pale cream or yellowish solid at room temperature.[2][6] Key physical and chemical properties are summarized below, compiled from various supplier data sheets.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | |
| Melting Point | 41-45 °C (lit.) | |
| Boiling Point | 112-114 °C at 3 mmHg (lit.) | [5] |
| Appearance | White to pale cream crystals or powder | [2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [4][5] |
Experimental Protocols
Synthesis: Radical Bromination of Methyl m-Toluate
The most common industrial synthesis of this compound involves the side-chain radical bromination of methyl m-toluate.[1] This method is efficient and selective for the benzylic position.
Objective: To synthesize this compound from methyl m-toluate.
Materials:
-
Methyl m-toluate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator[6]
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent[6]
-
Triethyl phosphate (B84403) (for purification/workup)[6]
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1.0 eq.) in carbon tetrachloride.[5][6]
-
Add the radical initiator, AIBN (e.g., 0.05-0.1 eq.), to the solution.[5]
-
Carefully add N-Bromosuccinimide (NBS) (1.1-1.2 eq.) to the mixture. The addition may be done in portions to control the reaction rate.[6]
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for several hours (e.g., 5-16 hours).[5][6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as cyclohexane/ethyl acetate (B1210297) (5:1).[5]
-
Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.[1][5]
-
The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude product, often as a yellowish oil.[5][6]
-
Further purification can be achieved via flash chromatography on silica (B1680970) gel if necessary to remove unreacted starting material or di-brominated byproducts.[6]
Quality Control: Purity Determination by Gas Chromatography (GC)
Gas chromatography is a standard method cited by suppliers for assaying the purity of this compound.[2][3]
Objective: To determine the purity of a this compound sample.
Instrumentation & Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Volumetric flasks and appropriate solvent (e.g., Dichloromethane or Ethyl Acetate) for sample preparation.
-
Certified reference standard of this compound (if available, for quantitative analysis).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent in a volumetric flask to a known concentration (e.g., 1 mg/mL).
-
GC Method Parameters (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas Flow: Set to an appropriate flow rate for the column dimensions.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample solution into the GC.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This provides a measure of purity against other volatile components. For higher accuracy, a quantitative analysis using a reference standard and calibration curve is recommended. Advanced techniques like LC-MS may be employed for the detection of trace-level genotoxic impurities.[7]
Visualizations: Synthesis and Procurement Workflows
The following diagrams illustrate the key chemical synthesis pathway and a typical workflow for procuring and qualifying this critical reagent in a professional setting.
Caption: Primary synthesis route for this compound.
Caption: Logical workflow for sourcing and qualifying high-purity reagents.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1129-28-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1129-28-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent that serves as a crucial building block in a wide array of synthetic organic chemistry applications, particularly in the realm of medicinal chemistry and materials science.[1] Its utility stems from the presence of two key reactive sites: an electrophilic benzyl (B1604629) bromide moiety and a methyl ester group. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, complete with experimental protocols and quantitative data.
Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |
| Molecular Weight | 229.07 g/mol | [2][3][4] |
| CAS Number | 1129-28-8 | [2][4][5] |
| Melting Point | 41-47 °C | [2][3] |
| Boiling Point | 112-114 °C at 3 mmHg | [2][3] |
| Appearance | White crystalline powder or crystals | [2] |
| Solubility | Slightly soluble in water | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the radical bromination of the methyl group of methyl m-toluate.[1] This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1][2][6]
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
The underlying chemical transformation involves a free radical chain mechanism, as illustrated in the following diagram:
Caption: Simplified radical chain mechanism for the bromination of methyl m-toluate.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound, with variations in the radical initiator used.
Protocol 1: Synthesis using AIBN as the initiator [2][6]
-
Reaction Setup: In a dry 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7.9 g of methyl m-toluate in 30 mL of carbon tetrachloride (CCl₄).[2]
-
Addition of Reagents: To the solution, add 0.23 g of AIBN and 9.36 g of N-bromosuccinimide (NBS). The NBS can be added in portions over 2-3 hours.[2]
-
Reaction Conditions: Heat the reaction mixture to 70°C and maintain it at this temperature. The reaction progress can be monitored by observing the color change from yellow to orange and finally to white. Thin-layer chromatography (TLC) using an eluent of cyclohexane/ethyl acetate (B1210297) (5:1) can also be used to monitor the reaction's completion.[2]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide and any unreacted NBS. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
Yield: This procedure can yield up to 95% of this compound as a yellow oily product.[2]
Protocol 2: Synthesis using Benzoyl Peroxide as the initiator [1][6]
-
Reaction Setup: To a solution of 180 g (1.2 mol) of methyl m-toluate in 2 L of CCl₄, add 235 g (1.32 mol) of N-bromosuccinimide.[6]
-
Addition of Reagents: Add 18 g of benzoyl peroxide in portions at 50°C.[6]
-
Work-up and Purification: After cooling the mixture to 40°C, filter off the solid succinimide. The filtrate is then concentrated under reduced pressure to give the product.[6]
-
Yield: This method has been reported to yield 91% of this compound as a light yellow liquid.[1][6]
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.[1] The benzylic position enhances its susceptibility to nucleophilic attack, typically proceeding via an Sₙ2 mechanism.[1] This reactivity allows for the facile introduction of a functionalized benzyl group into a wide range of molecules.
Caption: General Sₙ2 nucleophilic substitution reaction of this compound.
This versatile reactivity makes this compound a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: It is frequently used in the construction of pharmaceutical scaffolds.[1] The ability to introduce substituted benzyl motifs is particularly important in the development of kinase inhibitors, receptor agonists, and antagonists.[1] Its isomer, methyl 4-(bromomethyl)benzoate, is a key intermediate in the synthesis of the anticancer drug Imatinib.[7]
-
Heterocycle Synthesis: The compound serves as an important electrophile for the alkylation of nucleophilic centers, such as nitrogen atoms within heterocyclic systems, enabling the construction of more complex cyclic and polycyclic architectures.[1]
-
Materials Science: It is a precursor in the synthesis of ligands for catalysis and in the development of materials like metal-organic frameworks (MOFs) and polymers, where the benzoate (B1203000) moiety can impart structural rigidity.[1]
Spectroscopic Data
Spectroscopic methods are essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating its structure.[1] The key expected signals would be a singlet for the methyl ester protons, a singlet for the benzylic methylene (B1212753) protons, and multiplets for the aromatic protons. A spectrum in DMSO-d₆ is available in public databases.[8]
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of the molecule.[1]
Conclusion
This compound is a highly valuable and versatile synthetic intermediate in organic chemistry. Its straightforward synthesis via radical bromination of methyl m-toluate and the predictable reactivity of its benzylic bromide group make it an indispensable tool for researchers and professionals in drug discovery and materials science. The detailed protocols and data presented in this guide offer a solid foundation for its effective utilization in various synthetic endeavors.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. This compound | 1129-28-8 [chemicalbook.com]
- 3. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. innospk.com [innospk.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of Methyl 3-(bromomethyl)benzoate
For Immediate Release
A comprehensive technical guide detailing the historical development and synthetic methodologies for Methyl 3-(bromomethyl)benzoate, a crucial intermediate in pharmaceutical and materials science research. This document provides researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, supported by quantitative data, detailed experimental protocols, and process visualizations.
Abstract
This compound is a versatile bifunctional molecule widely employed in organic synthesis as a precursor to a vast array of more complex chemical structures. Its utility stems from the presence of two key reactive sites: a methyl ester that can be readily hydrolyzed or transformed, and a benzylic bromide that serves as an excellent electrophile for nucleophilic substitution and cross-coupling reactions. This in-depth technical guide traces the historical development of the synthesis of this compound, focusing on the pivotal role of free-radical benzylic bromination. It provides a detailed examination of the prevalent synthetic routes, complete with tabulated quantitative data and explicit experimental protocols for key reactions. Furthermore, this guide incorporates visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.
A Historical Perspective: The Dawn of Selective Benzylic Bromination
The synthesis of this compound is intrinsically linked to the broader history of benzylic bromination. While early methods for halogenation existed, they often lacked selectivity, leading to mixtures of products. The true advent of efficient and selective benzylic bromination, and by extension, a reliable route to compounds like this compound, came with the development of the Wohl-Ziegler reaction.
In 1919, Alfred Wohl first reported the use of N-bromoacetamide for the allylic bromination of olefins. However, it was Karl Ziegler's extensive work in 1942, utilizing N-bromosuccinimide (NBS) as a stable and selective brominating agent in the presence of a radical initiator, that revolutionized the field. This method, now famously known as the Wohl-Ziegler reaction, provided a mild and efficient way to introduce a bromine atom at the benzylic position of alkyl-substituted aromatic compounds, paving the way for the routine synthesis of essential building blocks like this compound. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, which is weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.
While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily identifiable in historical archives, its widespread availability and use in the latter half of the 20th century are a direct consequence of the robustness and reliability of the Wohl-Ziegler reaction.
Primary Synthetic Pathways
The synthesis of this compound is predominantly achieved through two main strategies: the direct bromination of a methyl-substituted precursor or the esterification of a pre-brominated benzoic acid.
Free-Radical Bromination of Methyl m-toluate
The most common and industrially scalable method for the synthesis of this compound is the free-radical bromination of methyl m-toluate.[1] This reaction leverages the principles of the Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (historically) or more modern alternatives like cyclohexane (B81311) or acetonitrile.
Esterification of 3-(Bromomethyl)benzoic Acid
An alternative synthetic route involves the esterification of 3-(bromomethyl)benzoic acid with methanol (B129727). This approach is typically employed when the carboxylic acid precursor is more readily available or when the desired ester is difficult to purify from the bromination reaction mixture. The esterification can be carried out under acidic conditions (Fischer esterification) using a catalyst like sulfuric acid, or through conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with methanol.
Quantitative Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound and its immediate precursors.
Table 1: Synthesis of this compound via Bromination of Methyl m-toluate
| Starting Material | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl m-toluate | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 5 | 91 | [1] |
| Methyl m-toluate | NBS | AIBN | CCl₄ | Reflux | 5 | 94 | [1] |
| Methyl m-toluate | NBS | AIBN | Cyclohexane | Reflux | 16 | 10 | |
| Methyl m-toluate | NBS | Benzoyl Peroxide | CCl₄ | 50 then Reflux | 5 | 91 |
Table 2: Synthesis of 3-(Bromomethyl)benzoic Acid via Bromination of m-Toluic Acid
| Starting Material | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| m-Toluic Acid | NBS | tert-Butyl peroxybenzoate | CCl₄ | Reflux | Overnight | 53 | [2] |
Table 3: Synthesis of this compound via Esterification
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Bromomethyl)benzoic Acid | Methanol | Thionyl Chloride | - | 25 then Reflux | 1 | 94 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination with AIBN
Materials:
-
Methyl 3-methylbenzoate (B1238549) (methyl m-toluate)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
A solution of methyl 3-methylbenzoate (47 g, 0.31 mol) in CCl₄ (200 mL) is heated to reflux in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
AIBN (2.6 g) is added in one portion to the refluxing solution.
-
NBS (67 g, 0.38 mol) is then added carefully in portions over a period of 2 hours.
-
The reaction mixture is maintained at reflux for an additional 5 hours.
-
After cooling to room temperature, the mixture is filtered to remove the succinimide by-product.
-
The filtrate is concentrated under reduced pressure to yield this compound as a yellowish oil (67 g, 94% yield).
Protocol 2: Synthesis of this compound via Wohl-Ziegler Bromination with Benzoyl Peroxide
Materials:
-
Methyl m-toluate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a mixture of methyl m-toluate (180 g, 1.2 mol) and NBS (235 g, 1.32 mol) in CCl₄ (2 L) is added benzoyl peroxide (18 g) in portions at 50°C.
-
The mixture is then heated to reflux for 5 hours.
-
The reaction mixture is allowed to cool to 40°C, and the solid succinimide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give this compound as a light yellow liquid (252 g, 91% yield).
Protocol 3: Synthesis of this compound via Esterification of 3-(Bromomethyl)benzoic Acid
Materials:
-
3-(Bromomethyl)benzoic acid
-
Methanol
-
Thionyl chloride
Procedure:
-
To a solution of 3-(bromomethyl)benzoic acid (1 g, 4.6 mmol) in methanol (20 mL) at 25°C is added thionyl chloride (1.1 g, 9.3 mmol) dropwise.
-
The reaction mixture is then refluxed for 1 hour.
-
The methanol is removed under reduced pressure to obtain a crude sticky mass.
-
The crude product is diluted with ethyl acetate (B1210297) and washed with water.
-
The organic layer is dried over sodium sulfate (B86663) and concentrated under reduced pressure to obtain 3-(bromomethyl)benzoic acid methyl ester as a light yellow oil (1.0 g, 94.0% yield).
Conclusion
The synthesis of this compound is a well-established process, with the Wohl-Ziegler bromination of methyl m-toluate being the most efficient and widely adopted method. The historical development of selective free-radical bromination was a critical enabler for the production of this and many other important synthetic intermediates. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing a solid foundation for the preparation and utilization of this versatile building block. The continued application of this compound in the development of novel pharmaceuticals and functional materials underscores its enduring importance in modern chemistry.
References
Methodological & Application
Synthetic Routes for Incorporating Methyl 3-(bromomethyl)benzoate into Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic incorporation of Methyl 3-(bromomethyl)benzoate into various chemical scaffolds. This versatile reagent serves as a key building block in medicinal chemistry and materials science, primarily utilized for introducing a functionalized benzyl (B1604629) moiety.
Application Notes
This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2 type) with a wide range of nucleophiles.[1] This reactivity is central to its use in constructing complex molecular architectures, particularly in the development of pharmaceutical scaffolds like kinase inhibitors and receptor antagonists.[1] The methyl ester group offers an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid, enabling further derivatization.[1]
The primary application of this compound is the alkylation of nucleophiles. This includes, but is not limited to, amines, thiols, azides, and nitrogen-containing heterocycles.[1] Its utility is frequently demonstrated in the synthesis of ligands for catalysis and in the creation of metal-organic frameworks (MOFs).[1]
Key Synthetic Reactions and Protocols
The incorporation of the 3-(methoxycarbonyl)benzyl group from this compound into target molecules is typically achieved through nucleophilic substitution. Below are detailed protocols for common synthetic transformations.
N-Alkylation of Heterocycles
A frequent application is the alkylation of nitrogen atoms within heterocyclic rings, a crucial step in the synthesis of many biologically active compounds.
General Experimental Protocol: N-Alkylation of 1H-1,2,4-triazole
This protocol is adapted from the synthesis of methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate, illustrating the mono-alkylation concept.[2]
Reaction Scheme:
Materials:
-
This compound
-
1H-1,2,4-triazole
-
Cesium Carbonate (Cs₂CO₃)
-
Dry Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dry acetonitrile, add 1H-1,2,4-triazole (1.1 eq) and Cesium Carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 3 hours under an inert atmosphere (e.g., Argon).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Add water to the filtrate and extract the aqueous layer with Ethyl Acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation Reactions:
| Reactant (Nucleophile) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pyrazole | Cs₂CO₃ | Acetonitrile | 2 | 99 | [2] |
| 1H-1,2,4-triazole | Cs₂CO₃ | Acetonitrile | 3 | 92 | [2] |
C-Alkylation via Cyanide Displacement
The displacement of the bromide with a cyanide anion provides a route to introduce a cyanomethyl group, which can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.
Experimental Protocol: Synthesis of Methyl 3-(cyanomethyl)benzoate [3]
Reaction Scheme:
Materials:
-
This compound
-
Potassium Cyanide (KCN)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
1N Lithium Chloride (LiCl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (3.00 g, 13.10 mmol) in DMF (25 mL).[3]
-
Add Potassium Cyanide (1.02 g, 15.71 mmol) to the solution.[3]
-
Heat the mixture at 40-45°C for 45 minutes, then stir at room temperature for 18 hours.[3]
-
If the reaction is incomplete (monitored by TLC), add another portion of Potassium Cyanide (1.02 g, 15.71 mmol) and heat at 40°C for another 18 hours.[3]
-
After cooling to room temperature, add water (25 mL) and extract the product into Ethyl Acetate (3 x 25 mL).[3]
-
Combine the organic layers and wash with 1N LiCl solution, followed by brine.[3]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (9:1 to 4:1 hexanes:EtOAc) to yield Methyl 3-(cyanomethyl)benzoate.[3]
Synthesis of this compound
The starting material itself is typically synthesized via radical bromination of methyl 3-methylbenzoate (B1238549).
Experimental Protocol: Radical Bromination of Methyl 3-methylbenzoate [4][5]
Reaction Scheme:
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄)
Procedure:
-
Dissolve methyl 3-methylbenzoate (0.31 mol) in CCl₄ (200 mL) in a three-necked flask equipped with a reflux condenser.[4]
-
Heat the solution to reflux.
-
Add AIBN (2.6 g) in one portion.[4]
-
Carefully add NBS (0.38 mol) portion-wise over 2 hours.[4]
-
Continue refluxing for an additional 5 hours, monitoring the reaction by TLC.[4]
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.[5]
-
Evaporate the solvent from the filtrate under vacuum to obtain the crude product.[4]
-
Purification can be achieved by column chromatography if impurities like the dibrominated byproduct are present.[1]
Quantitative Data for Synthesis of this compound:
| Radical Initiator | Solvent | Time (h) | Yield (%) | Reference |
| AIBN | CCl₄ | 5 | 94 | [4] |
| Benzoyl Peroxide | CCl₄ | 5 | 91 | [4] |
| AIBN | CCl₄ | ~5-6 | 95 | [5] |
Visualized Workflows
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Synthesis of the core reagent.
Caption: General scaffold functionalization workflow.
References
Application Notes and Protocols: Using Methyl 3-(bromomethyl)benzoate in Nucleophilic Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-(bromomethyl)benzoate (CAS No: 1129-28-8) is a bifunctional organic compound widely utilized as a versatile building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure incorporates two key reactive sites: a methyl ester, which can be hydrolyzed or otherwise modified, and a benzylic bromide. The primary utility of this reagent stems from the high reactivity of the bromomethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions.[1] The benzylic position of the carbon-bromine bond significantly enhances its susceptibility to nucleophilic attack, primarily proceeding through an SN2-type mechanism.[1]
This reactivity allows for the straightforward formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. Consequently, this compound is frequently employed in the synthesis of complex molecular architectures and pharmaceutical scaffolds. It is particularly valuable for incorporating the substituted benzyl (B1604629) motif found in numerous bioactive molecules, such as kinase inhibitors and receptor antagonists, and serves as a crucial intermediate for structure-activity relationship (SAR) studies in drug discovery programs.[1]
General Reaction Mechanism: SN2 Pathway
The reactions of this compound with various nucleophiles predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[1][3] The reaction proceeds with an inversion of stereochemistry if the carbon were chiral. The stability of the transition state is enhanced by the adjacent benzene (B151609) ring, facilitating the reaction.[4]
Caption: General SN2 mechanism for nucleophilic substitution.
Applications in Nucleophilic Substitution Reactions
The versatility of this compound is demonstrated by its reaction with a wide range of nucleophiles.
Reactions with Nitrogen Nucleophiles
The formation of new carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. Amines, imidazoles, and other nitrogen-containing heterocycles readily displace the benzylic bromide, typically under basic conditions to neutralize the HBr byproduct.[1]
| Nucleophile | Reagent(s) | Solvent | Conditions | Product Class | Typical Yield (%) |
| Primary/Secondary Amine | Amine, Triethylamine (B128534) | DMF | Room Temp. | N-Benzyl Amine | 80-95 |
| Imidazole | Imidazole, K₂CO₃ | Acetonitrile | Reflux | N-Alkylated Imidazole | 85-95 |
| Azide | Sodium Azide (NaN₃) | DMF | 80 °C | Benzyl Azide | 85-95[5] |
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.[4]
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 eq) in anhydrous DMF (to make a ~0.5 M solution).
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise to the stirred amine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Reactions with Oxygen Nucleophiles
Phenols and carboxylates act as oxygen nucleophiles to form benzyl ethers and esters, respectively. These reactions often require a base to deprotonate the nucleophile, increasing its reactivity.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product Class | Typical Yield (%) |
| Phenol (B47542) | Phenol, K₂CO₃ or NaH | Acetone (B3395972) or DMF | Reflux | Benzyl Phenyl Ether | 75-90 |
| Carboxylic Acid | R-COOH, Cs₂CO₃ | DMF | 60 °C | Benzyl Ester | 80-95 |
Protocol 2: Synthesis of a Benzyl Ether via Williamson Ether Synthesis
This protocol outlines the synthesis of a benzyl ether from this compound and a substituted phenol.[6]
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Acetonitrile, anhydrous
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the phenol (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous acetone (to ~0.4 M).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography or recrystallization.
Reactions with Sulfur Nucleophiles
Thiols are potent nucleophiles that react readily with this compound to form thioethers (sulfides), often under mild basic conditions.[7]
| Nucleophile | Reagent(s) | Solvent | Conditions | Product Class | Typical Yield (%) |
| Thiol | R-SH, Triethylamine | DMSO or MeOH | 60 °C or Reflux | Benzyl Sulfide | 80-95[8] |
| Thiourea | Thiourea | Ethanol | Reflux | Isothiourea Salt | 80-90[5] |
Protocol 3: General Procedure for S-Alkylation of a Thiol
This protocol describes a general method for the synthesis of a benzyl sulfide.[8]
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in anhydrous DMSO.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactions with Carbon Nucleophiles
Carbon nucleophiles, such as cyanide, are used to form new carbon-carbon bonds, extending the carbon chain.
| Nucleophile | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| Cyanide | Potassium Cyanide (KCN) | DMF | 40-45 °C | Methyl 3-(cyanomethyl)benzoate | ~59% | [9] |
Protocol 4: Synthesis of Methyl 3-(cyanomethyl)benzoate
This protocol is adapted from a patented procedure for the synthesis of Methyl 3-(cyanomethyl)benzoate.[9]
Materials & Reagents:
-
This compound (3.00 g, 13.10 mmol)
-
Potassium cyanide (KCN) (2.04 g total, 31.42 mmol)
-
Dimethylformamide (DMF) (25 mL)
-
Water
-
Ethyl acetate (EtOAc)
-
1N Lithium chloride (LiCl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound (3.00 g) and potassium cyanide (1.02 g) in DMF (25 mL).
-
Heat the mixture at 40-45 °C for 45 minutes, then stir at room temperature for 18 hours.
-
Heat the reaction again at 40 °C for 24 hours.
-
Cool to room temperature and add a second portion of potassium cyanide (1.02 g).
-
Heat the reaction at 40 °C for another 18 hours and then cool to room temperature.
-
Add water (25 mL) and extract the product into ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with 1N LiCl solution followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., 9:1 hexanes:EtOAc) to yield the final product (1.36 g reported).[9]
Visualized Experimental Workflow and Synthetic Versatility
Caption: A typical experimental workflow for nucleophilic substitution.
Caption: Synthetic versatility of this compound.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. This compound | 1129-28-8 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]
Application of Methyl 3-(bromomethyl)benzoate in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent extensively utilized in pharmaceutical drug discovery as a key building block for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: a benzyl (B1604629) bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester group, which can be readily hydrolyzed to a carboxylic acid or converted to other functional groups. This allows for the efficient introduction of a substituted benzyl motif, a common feature in many pharmacologically active compounds.
The primary application of this compound in drug discovery is in the construction of molecular scaffolds for targeted therapies. It is frequently employed in the synthesis of kinase inhibitors, receptor antagonists, and antiviral agents. The meta-substitution pattern of the bromide and ester groups on the benzene (B151609) ring provides a specific steric and electronic arrangement that can be crucial for achieving high-affinity binding to biological targets.
Key therapeutic areas where derivatives of this compound have shown promise include oncology, virology, and inflammatory diseases. Specifically, it has been instrumental in the development of inhibitors for DNA-dependent protein kinase (DNA-PK), influenza neuraminidase, and SARS-CoV-2 Nsp14 methyltransferase.
Featured Applications
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
DNA-PK is a crucial enzyme in the DNA damage response pathway, particularly in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.[1][2] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy, making it an attractive target in oncology. This compound serves as a precursor for the synthesis of chromen-4-one derivatives, a class of potent DNA-PK inhibitors. The 3-(methoxycarbonyl)benzyl group introduced via this reagent can be strategically positioned within the inhibitor scaffold to interact with the ATP-binding site of the enzyme.
Influenza Neuraminidase Inhibitors
Influenza neuraminidase is a key viral enzyme that facilitates the release of progeny virions from infected host cells.[3][4][5] Inhibiting this enzyme is a clinically validated strategy for the treatment of influenza. This compound is used in the synthesis of benzoic acid derivatives designed to mimic the natural substrate of neuraminidase, sialic acid, thereby blocking the enzyme's active site and preventing viral propagation.[3]
SARS-CoV-2 Nsp14 Methyltransferase Inhibitors
The SARS-CoV-2 non-structural protein 14 (Nsp14) possesses an N7-methyltransferase activity that is essential for capping the viral mRNA.[6][7][8][9][10] This capping process is vital for viral replication and evasion of the host's innate immune system. This compound is a key reagent in the synthesis of 3-(adenosylthio)benzoic acid derivatives, which act as bisubstrate inhibitors targeting both the S-adenosyl-L-methionine (SAM) and mRNA binding sites of the Nsp14 methyltransferase.[11][12]
Data Presentation
Table 1: Quantitative Data for DNA-PK Inhibitors (Chromen-4-one Derivatives)
| Compound ID | Target | IC50 (nM) | Assay Type |
| NU7441 | DNA-PK | 14 | Kinase activity assay |
| 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one | DNA-PK | Potent | Kinase activity assay |
Note: While the direct synthesis of NU7441 from this compound is not explicitly detailed in the provided literature, the synthesis of related 8-aryl-substituted chromenones utilizes similar building blocks, suggesting its applicability.
Table 2: Quantitative Data for SARS-CoV-2 Nsp14 Methyltransferase Inhibitors (3-(Adenosylthio)benzoic Acid Derivatives)
| Compound ID | Target | IC50 (nM) | Assay Type |
| Compound 5p | SARS-CoV-2 Nsp14 MTase | < 1 | In vitro enzymatic assay |
| Compound 2a | SARS-CoV-2 Nsp14 MTase | Nanomolar | In vitro enzymatic assay |
| Compound 2b | SARS-CoV-2 Nsp14 MTase | Nanomolar | In vitro enzymatic assay |
Experimental Protocols
Protocol 1: General Synthesis of a 3-(Aryloxymethyl)benzoate Scaffold
This protocol describes a general method for the nucleophilic substitution reaction of this compound with a phenolic compound to form a key ether linkage present in many biologically active molecules.
Materials:
-
This compound
-
Aryl or heteroaryl phenol (B47542)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the desired phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-(aryloxymethyl)benzoate derivative.
Protocol 2: Synthesis of a 3-(Adenosylthiomethyl)benzoic Acid Derivative (SARS-CoV-2 Nsp14 Inhibitor Precursor)
This protocol is adapted from the synthesis of 3-(adenosylthio)benzoic acid derivatives and outlines the key step involving this compound.[11][12]
Materials:
-
5'-Thioadenosine (B1216764) derivative (e.g., 2',3'-O-isopropylidene-5'-thioadenosine)
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5'-thioadenosine derivative (1.0 eq) in a mixture of methanol and DMF.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture.
-
Stir the mixture at -30 °C for 30 minutes.
-
Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired 3-(((2',3'-O-isopropylideneadenosyl)thio)methyl)benzoate derivative.
Mandatory Visualization
Caption: DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ) and its inhibition.
Caption: Mechanism of Action of Influenza Neuraminidase and its inhibition.
Caption: Mechanism of SARS-CoV-2 Nsp14 Methyltransferase and its inhibition.
Caption: General workflow for the synthesis and evaluation of drug candidates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Structure–function analysis of the nsp14 N7–guanine methyltransferase reveals an essential role in Betacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 3-(bromomethyl)benzoate as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional building block in medicinal chemistry, serving as a valuable precursor for the synthesis of a diverse range of kinase inhibitors. Its utility lies in the presence of two key reactive sites: a highly electrophilic benzyl (B1604629) bromide moiety and a methyl ester group. The benzyl bromide allows for facile nucleophilic substitution reactions, enabling the introduction of various amine-containing pharmacophores. Simultaneously, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, which is a common feature in many kinase inhibitors. This dual reactivity makes this compound an ideal scaffold for creating extensive libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, namely the p38 MAP kinase, VEGFR-2, and Src kinase pathways. Detailed experimental protocols for the synthesis of a hypothetical kinase inhibitor scaffold derived from this precursor are also presented.
General Synthetic Strategy and Workflow
The primary synthetic utility of this compound in the context of kinase inhibitor synthesis is the alkylation of a nucleophilic core, typically a nitrogen-containing heterocycle, via an SN2 reaction. The resulting intermediate incorporates the 3-(methoxycarbonyl)benzyl group, which can then be further modified. A general workflow is depicted below.
Targeted Signaling Pathways
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The following diagrams illustrate the signaling pathways of three key kinase targets for which inhibitors can be developed using this compound as a starting material.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Application Notes and Protocols: Bromination of Methyl 3-Methylbenzoate using NBS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the selective bromination of the benzylic methyl group of methyl 3-methylbenzoate (B1238549) utilizing N-Bromosuccinimide (NBS). This reaction, a cornerstone of synthetic organic chemistry, proceeds via a free-radical chain mechanism and is a key method for the synthesis of methyl 3-(bromomethyl)benzoate, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. Detailed experimental protocols, quantitative data, and safety precautions are presented to ensure successful and reproducible outcomes.
Introduction
The selective functionalization of C-H bonds is a significant challenge in organic synthesis. The bromination of the benzylic position of alkyl-substituted aromatic compounds is a classic transformation that introduces a versatile functional group for further synthetic manipulations. N-Bromosuccinimide (NBS) is a highly effective and selective reagent for this purpose, favoring radical substitution at the benzylic position over electrophilic aromatic substitution, especially when used in non-polar solvents and in the presence of a radical initiator.[1][2][3] The reaction proceeds through a free-radical chain mechanism, which involves initiation, propagation, and termination steps.[1][3][4] This method, often referred to as the Wohl-Ziegler reaction, offers high regioselectivity and is widely employed in both academic and industrial settings.[5]
Reaction Mechanism and Signaling Pathway
The bromination of methyl 3-methylbenzoate with NBS is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[1][5] The generated radicals then abstract a hydrogen atom from the benzylic methyl group of methyl 3-methylbenzoate, forming a resonance-stabilized benzylic radical.[1][4] This benzylic radical subsequently reacts with a bromine molecule, which is present in low concentration from the reaction of NBS with trace amounts of HBr, to yield the desired product, this compound, and a bromine radical that continues the chain reaction.[1][4][6][7]
Caption: Free-radical mechanism for the bromination of methyl 3-methylbenzoate.
Experimental Protocols
The following protocols are based on established literature procedures and can be adapted based on laboratory scale and available equipment.
Protocol 1: Bromination using AIBN in Carbon Tetrachloride
This protocol is a classic example of a Wohl-Ziegler bromination.
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7.9 g of methyl 3-methylbenzoate in 30 mL of carbon tetrachloride.[8]
-
Reagent Addition: To the solution, add 0.23 g of AIBN and 9.36 g of NBS.[8] It is advisable to add the NBS in portions over a period of 2-3 hours to maintain a low concentration of bromine.[8]
-
Reaction Execution: Heat the reaction mixture to 70°C under stirring.[8] The color of the reaction solution will typically change from yellow to orange and finally to a whitish suspension as the denser succinimide forms.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent system such as cyclohexane/ethyl acetate (B1210297) (5:1).[8]
-
Work-up: Once the reaction is complete (typically after 5-16 hours), cool the mixture to room temperature.[1] Filter the reaction mixture to remove the succinimide precipitate.[8]
-
Purification: Wash the filtrate with water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5] Further purification can be achieved by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[1]
Quantitative Data Summary
| Parameter | Protocol 1 | Reference |
| Starting Material | Methyl 3-methylbenzoate | [8] |
| Reagents | NBS, AIBN | [8] |
| Solvent | Carbon Tetrachloride (CCl₄) | [8] |
| Molar Ratio (Substrate:NBS:AIBN) | 1 : 1.1 : ~0.03 | [1][8] |
| Temperature | 70°C (Reflux) | [1][8] |
| Reaction Time | 5 - 16 hours | [1] |
| Yield | ~95% (crude) | [8] |
Experimental Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: Step-by-step experimental workflow for the bromination reaction.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value | Reference |
| Appearance | White crystalline powder or crystals | [8] |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Melting Point | 41-45 °C | |
| Boiling Point | 112-114 °C / 3 mmHg | |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), 4.5 (s, 2H, -CH₂Br), 3.9 (s, 3H, -OCH₃) | [5] (Predicted) |
| IR (cm⁻¹) | ~1720 (C=O stretch), ~1250 (C-O stretch), ~680 (C-Br stretch) | [9] |
Note: NMR data is predicted based on similar structures and may vary slightly.
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use with extreme caution in a fume hood. Consider using a less hazardous solvent like acetonitrile.[10][11]
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store at low temperatures.
-
Brominated Products: Benzylic bromides are lachrymators and irritants. Handle with care in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The bromination of methyl 3-methylbenzoate using NBS is a robust and highly selective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the reaction temperature, high yields of the desired product can be achieved. This protocol provides a detailed framework for researchers to successfully perform this important transformation.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. methyl 3-(bromomethyl)-2-methylbenzoate | 1379358-75-4 | Benchchem [benchchem.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 1129-28-8 [chemicalbook.com]
- 9. This compound(1129-28-8) IR2 spectrum [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Methyl 3-(bromomethyl)benzoate via Radical Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 3-(bromomethyl)benzoate, a valuable building block in organic synthesis and drug discovery. The primary synthetic route described is the selective free-radical bromination of the methyl group of methyl 3-methylbenzoate (B1238549). This method commonly employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, a summary of various reported reaction conditions and their corresponding yields is presented for comparative analysis.
Introduction
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its reactivity is centered around the benzylic bromide, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. The most prevalent and efficient method for its preparation is the radical substitution reaction on the methyl group of methyl m-toluate.[1] This reaction, often referred to as a Wohl-Ziegler reaction, offers high selectivity for the benzylic position over aromatic bromination.[2][3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions, initiated by light or a radical initiator.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS and AIBN
This protocol is adapted from a procedure reporting a high yield of the desired product.[1][4]
Materials and Reagents:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Triethyl phosphate (B84403) (for optional subsequent reaction as described in one source)[4]
-
Deionized water
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methylbenzoate (0.31 mol) in carbon tetrachloride (200 mL).[4]
-
Initiation: Heat the solution to reflux. Once refluxing, add AIBN (2.6 g) in one portion.[4]
-
Addition of NBS: Carefully add NBS (67 g, 0.38 mol) to the mixture in portions over a period of 2 hours.[4]
-
Reaction: Continue to reflux the reaction mixture for an additional 5 hours.[1][4] The reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent such as cyclohexane/ethyl acetate (5:1).[5]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
The by-product, succinimide (B58015), will precipitate. Remove the succinimide by filtration.[1][5]
-
Wash the solid succinimide with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a yellowish oil.[1][4]
-
-
Purification:
Protocol 2: Synthesis using NBS and Benzoyl Peroxide
This protocol provides an alternative radical initiator.[1][4]
Procedure:
-
To a solution of methyl m-toluate (180 g, 1.2 mol) in CCl₄ (2 L), add N-bromosuccinimide (235 g, 1.32 mol).[4]
-
Heat the mixture to 50°C and add benzoyl peroxide (18 g) in portions.[4]
-
After the addition is complete, reflux the mixture for 5 hours.[1]
-
Follow the work-up and purification steps as described in Protocol 1. The filtrate is concentrated to give the product as a light yellow liquid.[4]
Data Presentation
The following table summarizes various reported conditions and yields for the synthesis of this compound.
| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time | Yield (%) | Reference |
| Methyl 3-methylbenzoate | NBS | AIBN | CCl₄ | 5 hours | 94% | [1][4] |
| Methyl m-toluate | NBS | Benzoyl Peroxide | CCl₄ | 5 hours | 91% | [1][4] |
| Methyl 3-methylbenzoate | NBS | Hydrogen Peroxide (catalytic) | Cyclohexane | 16 hours | Not Reported | [1] |
| 3-(Bromomethyl)benzoic acid | Thionyl chloride | N/A | Methanol | N/A | ~94% | [1][4] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a well-ventilated fume hood.[3] It can decompose over time, releasing bromine, so it is important to use a fresh or purified sample.[2][3] Pure NBS is a white solid; a yellow or brown coloration indicates the presence of bromine.[2]
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver damage. All operations involving CCl₄ should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Radical Initiators (AIBN, Benzoyl Peroxide): These compounds can be explosive under certain conditions (e.g., heat, friction).[6] They should be handled with care and stored according to safety guidelines.
-
General Precautions: The reaction is exothermic, and appropriate measures should be taken to control the temperature, especially during the addition of reagents.[2]
Characterization Data
The final product, this compound, can be characterized by its physical and spectral properties.
-
Molecular Formula: C₉H₉BrO₂
-
Molecular Weight: 229.07 g/mol
-
Melting Point: 41-45 °C (lit.)
-
Boiling Point: 112-114 °C/3 mmHg (lit.)
-
Storage: Store at 2-8°C.
References
Application Notes and Protocols: Functionalization of Metal-Organic Frameworks with Methyl 3-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Methyl 3-(bromomethyl)benzoate in the synthesis of functionalized Metal-Organic Frameworks (MOFs). The primary method detailed is the post-synthetic modification (PSM) of amino-functionalized MOFs, a powerful technique to introduce specific functionalities without altering the underlying framework topology.[1][2] The protocols provided are based on established methodologies for the synthesis of parent MOFs and their subsequent functionalization. While direct literature examples for the specific reaction with this compound are not prevalent, the procedures herein are adapted from well-documented N-alkylation and acylation reactions on widely-used amino-functionalized MOFs such as UiO-66-NH₂ and IRMOF-3.[3][4][5]
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers.[4][6] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in drug delivery, catalysis, and gas separation.[7][8] The introduction of specific chemical moieties can be achieved either through de novo synthesis with a pre-functionalized linker or via post-synthetic modification (PSM) of a pre-existing MOF.[8]
This compound is a versatile bifunctional reagent. It possesses a reactive benzyl (B1604629) bromide group, which is an excellent electrophile for nucleophilic substitution reactions, and a methyl ester group that can be further modified, for instance, by hydrolysis to a carboxylic acid. This makes it an ideal candidate for introducing a benzoate (B1203000) functionality into a MOF structure, which can serve as a coordination site for other metals, a hydrogen bonding site, or a point for further derivatization.
This document focuses on the PSM of amino-functionalized MOFs, specifically UiO-66-NH₂, with this compound. The amino group on the 2-aminoterephthalate linker acts as a nucleophile, reacting with the benzyl bromide to form a secondary amine linkage, thereby grafting the methyl benzoate moiety onto the MOF backbone.
Synthesis of Parent Amino-Functionalized MOF: UiO-66-NH₂
A reliable synthesis of the parent MOF is crucial before proceeding to post-synthetic modification. The following protocol is a well-established microwave-assisted method for the synthesis of UiO-66-NH₂.[3]
Experimental Protocol: Synthesis of UiO-66-NH₂
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
Procedure:
-
In a microwave reactor vessel, combine ZrCl₄ (0.75 mmol, 0.175 g) and 2-aminoterephthalic acid (0.75 mmol, 0.135 g).[3]
-
Add a solution of N,N-Dimethylformamide (DMF, 20 mL) and acetic acid (2.4 mL).[3]
-
Seal the vessel and heat in a microwave reactor to 120 °C for 1 hour.[3]
-
After cooling to room temperature, collect the pale-yellow crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF three times to remove unreacted starting materials.
-
Subsequently, wash with ethanol (B145695) three times to exchange the DMF.
-
Dry the final product under vacuum at 150 °C to activate the MOF.
Characterization Data for UiO-66-NH₂
The following table summarizes typical characterization data for UiO-66-NH₂ synthesized by this method.
| Parameter | Value | Method |
| BET Surface Area | 950 - 1100 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.45 - 0.55 cm³/g | N₂ Adsorption at 77 K |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) |
| Thermal Stability (in N₂) | Up to 450 °C | Thermogravimetric Analysis (TGA) |
Post-Synthetic Modification with this compound
This section details the protocol for the N-alkylation of the amino groups in UiO-66-NH₂ with this compound.
Experimental Protocol: Synthesis of UiO-66-NH-CH₂-Ph-COOMe
Materials:
-
Activated UiO-66-NH₂
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) for washing
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend activated UiO-66-NH₂ (100 mg) in anhydrous DMF (10 mL).
-
Add this compound (0.20 mmol, 45.8 mg) and triethylamine (0.20 mmol, 28 µL) to the suspension. The base is added to neutralize the HBr formed during the reaction.
-
Seal the flask and stir the mixture at 60 °C for 48 hours.
-
After cooling to room temperature, collect the functionalized MOF by centrifugation.
-
Wash the product thoroughly with fresh DMF three times to remove unreacted reagents and by-products.
-
Wash with anhydrous dichloromethane three times to exchange the DMF.
-
Dry the final product, designated as UiO-66-NH-CH₂-Ph-COOMe, under vacuum at 100 °C.
Expected Characterization Data and Comparison
The successful functionalization of the MOF is expected to result in changes to its physicochemical properties. The following table presents hypothetical, yet realistic, quantitative data comparing the parent and functionalized MOF.
| Parameter | UiO-66-NH₂ (Parent) | UiO-66-NH-CH₂-Ph-COOMe (Functionalized) | Method |
| BET Surface Area | ~1050 m²/g | ~750 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | ~0.50 cm³/g | ~0.35 cm³/g | N₂ Adsorption at 77 K |
| % Functionalization | N/A | ~70-80% | ¹H NMR of digested sample |
| Thermal Stability (in N₂) | ~450 °C | ~420 °C | Thermogravimetric Analysis (TGA) |
Note: The degree of functionalization can be estimated by digesting a known amount of the MOF in a deuterated acid (e.g., D₂SO₄ in DMSO-d₆) and analyzing the resulting solution by ¹H NMR spectroscopy. The ratio of the integrated signals from the linker protons to those of the newly introduced benzyl and methyl protons can be used to quantify the extent of the reaction.
Visualization of Workflows and Pathways
Synthesis of UiO-66-NH₂
Caption: Workflow for the microwave-assisted synthesis of UiO-66-NH₂.
Post-Synthetic Modification (PSM) Pathway
Caption: Reaction pathway for the post-synthetic modification of UiO-66-NH₂.
Logical Flow of MOF Functionalization and Characterization
Caption: Logical workflow from MOF synthesis to application testing.
Applications in Drug Development
The introduction of the methyl benzoate group via PSM opens up several possibilities in the context of drug development:
-
Enhanced Drug Loading: The functionalized pores can exhibit different host-guest interactions (e.g., π-π stacking, hydrogen bonding) compared to the parent MOF, potentially leading to higher loading capacities or selective binding of specific drug molecules.
-
Controlled Release: The ester group can be hydrolyzed under physiological conditions to a carboxylic acid. This change in functionality and charge could be exploited as a trigger for pH-responsive drug release.
-
Tandem Functionalization: The grafted benzoate moiety can serve as a handle for further modifications, allowing for the attachment of targeting ligands, imaging agents, or other therapeutic molecules.
Conclusion
Post-synthetic modification is a highly effective strategy for tailoring the properties of MOFs for specific applications. The use of this compound provides a straightforward route to introduce a versatile functional group into amino-tagged MOFs like UiO-66-NH₂. The protocols and data presented in these application notes serve as a comprehensive guide for researchers aiming to develop novel functionalized MOFs for applications in drug delivery and beyond. Careful characterization at each stage is essential to confirm the integrity of the framework and the success of the functionalization.
References
- 1. rsc.org [rsc.org]
- 2. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Research on Improved MOF Materials Modified by Functional Groups for Purification of Water - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Ester Functionality of Methyl 3-(bromomethyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the ester functionality in Methyl 3-(bromomethyl)benzoate. The presence of a reactive benzylic bromide necessitates the use of orthogonal protecting group strategies to ensure selective modification of other parts of the molecule without unintended reactions at the ester or benzylic position. This guide focuses on two robust and widely applicable protecting groups: the tert-butyl ester and the benzyl (B1604629) ester.
Introduction
This compound is a bifunctional molecule featuring a methyl ester and a benzylic bromide. The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, while the methyl ester can undergo hydrolysis under both acidic and basic conditions.[1] To selectively perform reactions at the benzylic bromide or other positions on the aromatic ring, the methyl ester often needs to be protected. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions intended for the benzylic bromide, and readily removable under mild conditions that do not affect the rest of the molecule. This principle of selective removal is known as orthogonality.[2]
This application note details the strategic application of tert-butyl and benzyl esters as protecting groups for the carboxylic acid functionality of the parent compound, 3-(bromomethyl)benzoic acid, which can be obtained from the hydrolysis of this compound.
Logical Relationship for Protecting Group Selection
The choice of a suitable protecting group is contingent on the planned subsequent reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate protecting group for the ester functionality of this compound.
Caption: Decision workflow for selecting a protecting group for 3-(bromomethyl)benzoic acid.
Experimental Workflows
The general experimental workflow for the protection and deprotection of the carboxylic acid functionality of 3-(bromomethyl)benzoic acid is depicted below.
Caption: Generalized workflow for the protection and deprotection of 3-(bromomethyl)benzoic acid.
tert-Butyl Ester Protection Strategy
The tert-butyl ester is an excellent choice for protecting the carboxylic acid, as it is stable to a wide range of nucleophilic and basic conditions, but can be readily cleaved under acidic conditions. This orthogonality is advantageous when subsequent reactions involve basic or nucleophilic reagents that could otherwise react with the ester or the benzylic bromide.
Quantitative Data for tert-Butyl Ester Strategy
| Step | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Protection | tert-Butanol (B103910), DCC, DMAP, CH₂Cl₂, rt, 12 h | 3-(bromomethyl)benzoic acid | tert-Butyl 3-(bromomethyl)benzoate | ~90% (Typical) | General procedure |
| Deprotection (TFA) | TFA, CH₂Cl₂, rt, 1-5 h | tert-Butyl 3-(bromomethyl)benzoate | 3-(bromomethyl)benzoic acid | High | [3][4] |
| Deprotection (ZnBr₂) | ZnBr₂, CH₂Cl₂, rt | tert-Butyl 3-(bromomethyl)benzoate | 3-(bromomethyl)benzoic acid | 72-88% | [3][5][6] |
| Deprotection (H₃PO₄) | 85% aq. H₃PO₄, Toluene (B28343)/DCM, rt to 50°C | tert-Butyl 3-(bromomethyl)benzoate | 3-(bromomethyl)benzoic acid | High | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 3-(bromomethyl)benzoic acid (Precursor)
This protocol describes the synthesis of the starting material for esterification from m-toluic acid.
-
Materials: m-Toluic acid, N-bromosuccinimide (NBS), Benzoyl peroxide (BPO), Dichloromethane (B109758).
-
Procedure:
-
Dissolve m-toluic acid (14.7 mmol) and benzoyl peroxide (0.15 mmol) in dichloromethane (6 mL) and heat to reflux.
-
Add N-bromosuccinimide (14.7 mmol) portion-wise.
-
Continue to heat at reflux for 2 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract with dichloromethane (50 mL), wash with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the product.
-
-
Expected Yield: 86%.[1]
Protocol 2: tert-Butylation of 3-(bromomethyl)benzoic acid
-
Materials: 3-(bromomethyl)benzoic acid, tert-Butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 3-(bromomethyl)benzoic acid (1 equiv.) and tert-butanol (1.2 equiv.) in anhydrous CH₂Cl₂.
-
Add DMAP (0.1 equiv.) to the solution.
-
Cool the mixture to 0°C and add DCC (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Protocol 3: Deprotection of tert-Butyl 3-(bromomethyl)benzoate using Trifluoroacetic Acid (TFA)
-
Materials: tert-Butyl 3-(bromomethyl)benzoate, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the tert-butyl ester in a 1:1 mixture of CH₂Cl₂ and TFA.[4]
-
Stir the solution at room temperature for 1-5 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene several times to ensure complete removal of residual TFA.[3]
-
The resulting carboxylic acid can be purified by crystallization or chromatography.
-
Benzyl Ester Protection Strategy
The benzyl ester is another effective protecting group, particularly when subsequent reactions require acidic conditions. It is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis, a mild reductive method.
Quantitative Data for Benzyl Ester Strategy
| Step | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Protection | Benzyl bromide, NaHCO₃, DMF/1,4-dioxane, rt | 3-(bromomethyl)benzoic acid | Benzyl 3-(bromomethyl)benzoate | Good to Excellent | [9] |
| Deprotection (Hydrogenolysis) | H₂, Pd/C, MeOH or EtOH, rt | Benzyl 3-(bromomethyl)benzoate | 3-(bromomethyl)benzoic acid | >95% | [10][11] |
| Deprotection (Nickel Boride) | NiCl₂·6H₂O, NaBH₄, MeOH, rt, 5-60 min | Benzyl 3-(bromomethyl)benzoate | 3-(bromomethyl)benzoic acid | up to 95% | [12][13] |
Experimental Protocols
Protocol 4: Benzylation of 3-(bromomethyl)benzoic acid
-
Materials: 3-(bromomethyl)benzoic acid, Benzyl bromide, Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF), 1,4-Dioxane.
-
Procedure:
-
To a solution of 3-(bromomethyl)benzoic acid (10 mmol) and benzyl bromide (11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane, add NaHCO₃ (10 mmol) at room temperature.[9]
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated NaCl solution and water.[9]
-
Dry the organic layer over MgSO₄ and evaporate the solvent in vacuo.[9]
-
Recrystallize the crude product to obtain the pure benzyl ester.[9]
-
Protocol 5: Deprotection of Benzyl 3-(bromomethyl)benzoate by Catalytic Hydrogenolysis
-
Materials: Benzyl 3-(bromomethyl)benzoate, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas.
-
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOH in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (this can often be done using a hydrogen-filled balloon for small-scale reactions). Repeat this cycle 2-3 times.[11]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[11]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[11]
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected carboxylic acid.[11]
-
Conclusion
The selection of an appropriate protecting group for the ester functionality of this compound is crucial for the successful execution of multi-step synthetic sequences. The tert-butyl and benzyl esters offer robust and orthogonal protection strategies. The tert-butyl group provides stability under basic and nucleophilic conditions and is removed with acid, while the benzyl group is stable to a wide range of conditions and is selectively cleaved by mild reduction. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 13. Benzyl Esters [organic-chemistry.org]
Troubleshooting & Optimization
How to minimize dibrominated byproducts in Methyl 3-(bromomethyl)benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(bromomethyl)benzoate. Our focus is to help you minimize the formation of dibrominated byproducts and address other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and well-established method is the radical bromination of methyl 3-methylbenzoate. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions.
Q2: Why am I getting a significant amount of dibrominated byproduct?
A2: The formation of methyl 3-(dibromomethyl)benzoate is a common side reaction that occurs when the desired monobrominated product reacts further with the brominating agent. The primary cause for this is an excess of N-Bromosuccinimide (NBS) or a high local concentration of bromine radicals. Controlling the stoichiometry of NBS is crucial for minimizing this byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for instance, is a 5:1 mixture of cyclohexane and ethyl acetate. By comparing the spots of your reaction mixture with the starting material, you can determine when the starting material has been consumed and decide when to stop the reaction. Additionally, a visual cue for the reaction's progress is the color change of the solution from yellow/orange to white as the NBS is consumed.
Q4: What are some common side reactions other than dibromination?
A4: Besides dibromination, other potential side reactions include the bromination of the aromatic ring, although this is less common under radical conditions. If the reaction conditions are not strictly anhydrous, hydrolysis of the desired product to 3-(hydroxymethyl)benzoic acid methyl ester can occur. In some cases, coupling of benzyl (B1604629) radicals can lead to the formation of 1,2-diphenylethane (B90400) derivatives as a minor byproduct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of dibrominated byproduct | 1. Excess of N-Bromosuccinimide (NBS). 2. High reaction temperature leading to increased reactivity. 3. Inefficient mixing causing localized high concentrations of NBS. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS relative to the methyl group. 2. Maintain the reaction at a gentle reflux and avoid overheating. 3. Ensure vigorous stirring throughout the reaction. 4. Consider the portion-wise addition of NBS over time to maintain a low concentration. |
| Reaction is not starting or is very slow | 1. Inactive radical initiator (AIBN or BPO). 2. Insufficient temperature to initiate the radical chain reaction. 3. Presence of radical inhibitors in the reagents or solvent. | 1. Use a fresh batch of the radical initiator. 2. Ensure the reaction mixture reaches the reflux temperature of the solvent. For CCl₄, this is around 77°C. 3. Use purified, anhydrous solvents and high-purity reagents. |
| Incomplete conversion of starting material | 1. Insufficient amount of NBS. 2. Deactivation of the radical initiator over time. 3. Reaction time is too short. | 1. Ensure you have added at least one equivalent of NBS. 2. Add a small additional portion of the radical initiator if the reaction stalls. 3. Continue to monitor the reaction by TLC until the starting material is consumed. Some reactions may require several hours. |
| Formation of a dark-colored reaction mixture | 1. Decomposition of reagents or products at high temperatures. < |
Technical Support Center: Optimizing the Synthesis of Methyl 3-(bromomethyl)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-(bromomethyl)benzoate for high yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the selective free-radical bromination of the methyl group of methyl m-toluate.[1] This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.[1][2][3]
Q2: What is the reaction mechanism for the benzylic bromination to form this compound?
A2: The reaction proceeds via a free-radical chain mechanism. It involves three main stages: initiation, propagation, and termination. The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine radical from NBS. The bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group of methyl 3-methylbenzoate, forming a resonance-stabilized benzylic radical.[1][4] This benzylic radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.[1]
Q3: Which solvents are recommended for this reaction?
A3: Carbon tetrachloride (CCl4) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness and ability to keep the concentration of bromine low. However, due to environmental and safety concerns, other solvents like acetonitrile, cyclohexane (B81311), and dichloromethane (B109758) are now more commonly used and have been shown to be effective.[2][5][6] The choice of solvent can be critical to the reaction's success.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material (methyl m-toluate) and the formation of the product.[7] A typical eluent system for TLC analysis is a mixture of cyclohexane and ethyl acetate (B1210297) (e.g., 5:1 v/v).[7] Additionally, a color change in the reaction mixture from yellow/orange to white can indicate the consumption of NBS and the formation of succinimide (B58015), signaling the reaction is nearing completion.[7]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Radical Initiator | Ensure the radical initiator (AIBN or benzoyl peroxide) is fresh. AIBN should be recrystallized if it has been stored for a long time. Consider adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.[7][8] |
| Insufficient Reaction Time or Temperature | The reaction typically requires refluxing for several hours (5 to 16 hours).[1][5] Ensure the reaction is heated to the appropriate temperature for the chosen solvent to allow for efficient initiation and propagation. Monitor the reaction by TLC until the starting material is consumed.[7] |
| Presence of Water | The reaction must be carried out under anhydrous conditions, as water can hydrolyze the NBS and the desired product.[9] Use dry solvents and glassware. The addition of barium carbonate can help maintain anhydrous and acid-free conditions.[9] |
| Poor Quality NBS | NBS can decompose over time, releasing bromine.[9] Use freshly recrystallized, pure white NBS for best results. Brownish NBS indicates the presence of bromine and may lead to side reactions. |
| Electron-withdrawing Substituents | Electron-withdrawing groups on the aromatic ring, such as the carboxyl group, can hinder the reaction, potentially leading to lower yields.[10][11] Optimization of reaction conditions is crucial in such cases. |
Problem 2: Formation of Significant Side Products (e.g., Dibrominated Product)
| Possible Cause | Suggested Solution |
| Excess NBS | Using a significant excess of NBS can lead to the formation of the dibrominated byproduct, methyl 3-(dibromomethyl)benzoate.[1] Use a stoichiometric amount or a slight excess of NBS (e.g., 1.05-1.1 equivalents) relative to the starting material.[1][12] |
| High Concentration of Bromine | A high concentration of molecular bromine can lead to unwanted side reactions.[2][13] Using NBS helps to maintain a low, steady concentration of bromine radicals.[4] |
| Reaction Monitoring | Over-running the reaction after the starting material has been consumed can increase the formation of side products.[12] Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Succinimide | The byproduct succinimide is often insoluble in the reaction solvent and can be removed by filtration after cooling the reaction mixture.[7] |
| Unreacted Starting Material and Side Products | If TLC shows the presence of impurities, purification by column chromatography on silica (B1680970) gel is recommended.[1] A common eluent system is a gradient of hexane (B92381) and ethyl acetate.[1] Recrystallization from a suitable solvent system like n-heptane/ethyl acetate can also be effective for obtaining a pure crystalline product.[14] |
| Oily Product | The crude product is often obtained as a yellow oil.[5][7] Purification by column chromatography is usually necessary to obtain a pure product. |
Data Presentation: Comparison of Reaction Conditions
| Starting Material | Reagents & Conditions | Solvent | Yield | Reference |
| Methyl m-methylbenzoate | NBS, AIBN, 70°C | Carbon tetrachloride | 95% | [7] |
| Methyl m-toluate | NBS (1.1 eq), Benzoyl Peroxide, Reflux, 5h | Not specified | 91% | [1] |
| Methyl 3-methylbenzoate | NBS (1.2 eq), AIBN, Reflux, 5h | Carbon tetrachloride | 94% | [5] |
| Methyl 3-methylbenzoate | NBS (3 eq), Hydrogen Peroxide, Reflux, 16h | Cyclohexane | 10% | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using NBS and AIBN in Carbon Tetrachloride
This protocol is adapted from a procedure reporting a 95% yield.[7]
Materials:
-
Methyl m-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a dry 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 30 mL of anhydrous carbon tetrachloride and 7.9 g of methyl m-methylbenzoate.
-
Stir the mixture until the methyl m-methylbenzoate is fully dissolved.
-
In three separate portions, add a total of 9.36 g of NBS and 0.23 g of AIBN over a period of 4-6 hours.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction by observing the color change from yellow to orange and finally to white. Concurrently, monitor the reaction progress by TLC using a 5:1 cyclohexane/ethyl acetate eluent system.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide and any unreacted NBS.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product, a yellow oil, can be further purified by column chromatography if necessary.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A general experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for optimizing the reaction.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. This compound | 1129-28-8 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 11. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
Alternative radical initiators to AIBN for Methyl 3-(bromomethyl)benzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(bromomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and explore alternative methodologies for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when using AIBN as a radical initiator for the synthesis of this compound?
A1: While Azobisisobutyronitrile (AIBN) is a widely used radical initiator, researchers may encounter several challenges:
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material. This can be due to insufficient initiator, low reaction temperature, or the presence of radical inhibitors.
-
Formation of Byproducts: Over-bromination to form methyl 3-(dibromomethyl)benzoate is a common side reaction. Impurities in the starting material or solvent can also lead to undesired byproducts.
-
Safety Concerns: AIBN decomposes to release nitrogen gas, which can lead to a pressure buildup in a closed system. Additionally, the byproduct tetramethylsuccinonitrile (B1209541) (TMSN) is toxic.
Q2: Are there safer and effective alternatives to AIBN for this synthesis?
A2: Yes, several alternative radical initiators can be used, each with its own advantages and disadvantages. Common alternatives include:
-
Benzoyl Peroxide (BPO): A widely available and cost-effective initiator.
-
Di-tert-butyl Peroxide (DTBP): A more stable peroxide that requires higher temperatures for decomposition.
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601): A nitrile-free azo initiator considered to be a safer alternative to AIBN as its decomposition byproducts are less toxic.[1][2]
Q3: How do the reaction conditions differ when using these alternative initiators?
A3: The optimal reaction conditions, particularly temperature, will vary depending on the initiator's decomposition kinetics.
-
AIBN is typically used at temperatures between 70-80 °C.
-
Benzoyl Peroxide (BPO) has a similar decomposition temperature range to AIBN and is often used in the same temperature window.
-
Di-tert-butyl Peroxide (DTBP) requires higher temperatures, generally above 100 °C, for efficient radical formation.[3]
-
V-601 has a 10-hour half-life decomposition temperature of 66 °C, making it suitable for reactions in a similar range to AIBN.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Initiator | - Ensure the initiator is fresh and has been stored correctly. - For peroxide-based initiators, check for decomposition over time. |
| Incorrect Reaction Temperature | - Verify the optimal decomposition temperature for your chosen initiator. - For DTBP, ensure the reaction temperature is consistently above 100 °C. |
| Presence of Radical Inhibitors | - Use high-purity, inhibitor-free solvents and reagents. - Ensure the starting methyl 3-methylbenzoate (B1238549) is free of phenolic impurities. |
| Insufficient Reaction Time | - Monitor the reaction progress using techniques like TLC or GC. - Extend the reaction time if starting material is still present. |
Issue 2: Formation of Dibrominated Byproduct
| Possible Cause | Troubleshooting Steps |
| Excess Brominating Agent | - Use N-bromosuccinimide (NBS) in a controlled molar ratio (typically 1.05-1.1 equivalents). |
| High Local Concentration of Bromine | - Add the brominating agent portion-wise or as a solution over time. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Prolonged Reaction Time at High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Reaction Fails to Initiate
| Possible Cause | Troubleshooting Steps |
| Initiator Not Decomposing | - Confirm the reaction temperature is appropriate for the chosen initiator. - For photo-initiated reactions, ensure the light source is of the correct wavelength and intensity. |
| Poor Quality Reagents | - Use freshly recrystallized NBS. - Ensure solvents are anhydrous if required by the specific protocol. |
Data Presentation: Comparison of Radical Initiators
The following table summarizes typical reaction conditions and reported yields for the synthesis of bromomethylated benzoic acid derivatives using different radical initiators. Please note that direct comparisons for this compound are limited in the literature, and these values are based on similar benzylic bromination reactions.
| Initiator | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Notes |
| AIBN | 70 - 80 | 4 - 8 | 85 - 95 | Standard, reliable initiator. Toxic byproducts. |
| Benzoyl Peroxide (BPO) | 70 - 90 | 4 - 10 | 80 - 90 | Cost-effective. Can sometimes lead to side reactions. |
| Di-tert-butyl Peroxide (DTBP) | 100 - 130 | 2 - 6 | 75 - 85 | Higher temperature required. Generally cleaner reaction. |
| V-601 | 65 - 75 | 4 - 8 | 85 - 95 | Safer alternative to AIBN with similar reactivity. |
Experimental Protocols
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzylic bromides are lachrymators and potential mutagens; handle with care.
Protocol 1: Synthesis of this compound using Benzoyl Peroxide (BPO)
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Sodium sulfite (B76179) solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-methylbenzoate (1 equivalent).
-
Add the solvent (e.g., carbon tetrachloride, 5-10 mL per gram of starting material).
-
Add NBS (1.05 equivalents) and BPO (0.02-0.05 equivalents).
-
Heat the reaction mixture to reflux (for CCl₄, ~77 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a 5% sodium sulfite solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using Di-tert-butyl Peroxide (DTBP)
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Di-tert-butyl Peroxide (DTBP)
-
Chlorobenzene (or another high-boiling solvent)
-
Sodium sulfite solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask fitted with a reflux condenser and stirrer, dissolve methyl 3-methylbenzoate (1 equivalent) in chlorobenzene.
-
Add NBS (1.05 equivalents) and DTBP (0.05-0.1 equivalents).
-
Heat the reaction mixture to 110-120 °C and maintain for 2-6 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Filter to remove succinimide.
-
Wash the organic phase with 5% sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product as needed.
Protocol 3: Synthesis of this compound using V-601
Materials:
-
Methyl 3-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
V-601 (Dimethyl 2,2'-azobis(2-methylpropionate))
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine methyl 3-methylbenzoate (1 equivalent), NBS (1.05 equivalents), and V-601 (0.02-0.05 equivalents) in a round-bottom flask.
-
Add acetonitrile as the solvent.
-
Heat the mixture to reflux (~82 °C) for 4-8 hours, monitoring by TLC or GC.
-
After cooling to room temperature, filter off the succinimide.
-
Partially evaporate the acetonitrile and add water to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude product, which can be further purified.
Visualizations
Caption: Decomposition of various radical initiators upon heating.
Caption: General experimental workflow for benzylic bromination.
References
Green chemistry alternatives to carbon tetrachloride for bromination reactions
Welcome to the technical support center for greener bromination reactions. This resource is designed for researchers, scientists, and drug development professionals seeking sustainable alternatives to carbon tetrachloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your laboratory work.
FAQs: Choosing a Green Alternative
Q1: What are the main green chemistry alternatives to carbon tetrachloride for bromination reactions?
Several greener alternatives to the hazardous and ozone-depleting carbon tetrachloride are available for bromination reactions. The primary options include:
-
Greener Organic Solvents: Diethyl carbonate, ethyl acetate (B1210297), acetonitrile (B52724), and benzotrifluoride (B45747) are effective replacements.[1][2][3][4]
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and a catalyst, and are often recyclable.[5][6][7]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive starting materials.[8][9][10]
-
Solvent-Free Reactions: These methods, often assisted by microwaves or mechanical milling, eliminate the need for a solvent altogether, representing a very green approach.[11][12][13]
Q2: How do I select the best alternative for my specific bromination reaction?
The choice of a greener alternative depends on several factors, including the substrate, the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂), and the desired reaction conditions (e.g., radical vs. electrophilic bromination).
-
For radical brominations (e.g., allylic or benzylic bromination with NBS), solvents like acetonitrile or ethyl acetate are excellent choices.[4][14]
-
For electrophilic aromatic bromination , ionic liquids or greener organic solvents like acetic acid can be suitable.[7][15]
-
Solvent-free conditions are particularly effective for the bromination of various organic substrates using reagents like quaternary ammonium (B1175870) tribromides.[11]
Troubleshooting Guides
N-Bromosuccinimide (NBS) Bromination in Greener Solvents
N-Bromosuccinimide is a versatile reagent for selective brominations.[16] While traditionally used with carbon tetrachloride, greener solvents can be employed.
Issue 1: Low or No Reaction Conversion
-
Possible Cause: Insufficient initiation of the radical reaction.
-
Troubleshooting Steps:
-
Initiator: While some reactions in greener solvents may not require a chemical initiator, the addition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can be beneficial.[14]
-
Light Source: For photochemically initiated reactions, ensure you are using a suitable light source, such as a high-wattage incandescent lamp or a specific UV lamp.[17][18] Visible light has also been shown to be effective.[4]
-
Temperature: Ensure the reaction is heated to the appropriate temperature for the chosen solvent. For example, reactions in acetonitrile may require heating to around 70-80°C.[14][19]
-
Inhibitors: Ensure all glassware is scrupulously clean and free of radical inhibitors. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help, although some radical reactions are initiated by trace oxygen.[17][20]
-
Issue 2: Formation of Multiple Brominated Products
-
Possible Cause: Over-bromination due to high reactivity or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of NBS. For monobromination, use only one equivalent of the brominating agent.[20]
-
Temperature Control: Lowering the reaction temperature can help to increase selectivity and reduce the rate of multiple brominations.[20]
-
Controlled Addition: Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low concentration of the brominating species at any given time.
-
Issue 3: Difficulty in Removing Succinimide (B58015) Byproduct
-
Possible Cause: Succinimide can be soluble in some organic solvents or co-crystallize with the product.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction, perform an aqueous workup. Washing the organic layer with water or a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove the succinimide.[21]
-
Filtration: In some cases, the succinimide may precipitate from the reaction mixture upon cooling, allowing for its removal by filtration.
-
Chromatography: If other methods fail, silica (B1680970) gel column chromatography is an effective way to separate the product from succinimide.[21]
-
Bromination in Ionic Liquids (ILs)
Ionic liquids offer a unique reaction environment but can present their own challenges.
Issue 1: Product Isolation from the Ionic Liquid
-
Possible Cause: The product is highly soluble in the ionic liquid.
-
Troubleshooting Steps:
-
Solvent Extraction: Extract the product from the ionic liquid using a volatile organic solvent in which the product is soluble but the ionic liquid is not.
-
Distillation/Sublimation: If the product is volatile, it can be separated from the non-volatile ionic liquid by distillation or sublimation under reduced pressure.
-
Recycling the IL: After product extraction, the ionic liquid can often be dried and reused for subsequent reactions.[5][22]
-
Issue 2: Reaction Rate is Too Slow
-
Possible Cause: High viscosity of the ionic liquid hindering mass transfer.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction mixture can decrease the viscosity of the ionic liquid and increase the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis in ionic liquids can dramatically reduce reaction times.[23]
-
Co-solvent: In some cases, the addition of a small amount of a molecular co-solvent can reduce viscosity and improve reaction kinetics.
-
Solvent-Free Bromination
While eliminating the solvent is ideal, these reactions require careful control.
Issue 1: Incomplete Reaction or Heterogeneous Mixture
-
Possible Cause: Poor mixing of the solid reactants.
-
Troubleshooting Steps:
-
Mechanical Milling/Grinding: Use a mortar and pestle or a ball mill to ensure intimate contact between the substrate and the brominating agent.[12]
-
Microwave Irradiation: Microwave heating can often promote reaction in the absence of a solvent by creating localized "hot spots".[11]
-
Thermal Conditions: Gentle heating of the solid mixture can sometimes initiate the reaction.
-
Data Presentation: Comparison of Green Alternatives
| Alternative | Key Advantages | Potential Disadvantages | Typical Brominating Agents |
| Greener Solvents | - Readily available- Well-understood reaction conditions- Easy workup | - Still generates solvent waste- May require higher temperatures | NBS, Br₂, CuBr₂[2] |
| Ionic Liquids | - Recyclable- Can act as catalyst and solvent- Low volatility | - Can be expensive- Product isolation can be challenging- Viscosity can be high | HBr, [HSO₃pmim]Br[5][24] |
| Deep Eutectic Solvents | - Biodegradable- Low cost- Tunable properties | - Can be viscous- Thermal stability may be limited | Tetrabutylammonium tribromide (in situ)[8][9] |
| Solvent-Free | - No solvent waste- High atom economy- Often rapid reactions | - Can be difficult to control exotherms- Limited to certain substrates/reagents | Quaternary ammonium tribromides, NaBr/Oxone[11][12] |
Experimental Protocols
Protocol 1: Benzylic Bromination of p-Toluic Acid using NBS in Acetonitrile
This protocol is a greener alternative to the traditional Wohl-Ziegler reaction.[4][18]
Materials:
-
p-Toluic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Visible light source (e.g., 10W white LED lamp)[4]
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluic acid in acetonitrile.
-
Add 1.05 equivalents of N-bromosuccinimide to the solution.[14]
-
Position the visible light source to illuminate the reaction flask.
-
Heat the reaction mixture to 55°C with stirring.[4]
-
Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 15-30 minutes.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct may precipitate out and can be removed by filtration.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
Protocol 2: α-Bromination of a Flavanone (B1672756) using Copper(II) Bromide in Ethyl Acetate
This method provides a mild and environmentally benign approach for the α-bromination of certain ketones.[2][25]
Materials:
-
Substituted flavanone
-
Copper(II) bromide (CuBr₂)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the flavanone in ethyl acetate in a round-bottom flask, add two equivalents of copper(II) bromide.[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or recrystallization.
Visualizations
Troubleshooting Logic for NBS Bromination
Caption: Troubleshooting workflow for low conversion in NBS bromination reactions.
Experimental Workflow for Greener Bromination
Caption: General experimental workflow for a greener bromination reaction.
References
- 1. Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Safe and Green Benzylic Radical Bromination Experiment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00458H [pubs.rsc.org]
- 11. acgpubs.org [acgpubs.org]
- 12. Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. suru-chem.com [suru-chem.com]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. do.eva.id [do.eva.id]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Catalysis by Ionic Liquid. A Green Protocol for the Stereoselective Debromination of vicinal-Dibromides by [pmIm]BF4 under Microwave Irradiation [organic-chemistry.org]
- 24. Preparation of Novel Ionic Liquids and Their Applications in Brominating Reaction -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Exothermic Nature of Bromination with N-Bromosuccinimide (NBS)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of bromination reactions using N-bromosuccinimide (NBS).
Frequently Asked Questions (FAQs)
Q1: Why is bromination with NBS considered an exothermic and potentially hazardous reaction?
A1: Reactions involving N-bromosuccinimide (NBS) are generally exothermic.[1] This is particularly true for radical substitution reactions, such as allylic and benzylic brominations, which are initiated by radical initiators or light. The reaction can release a significant amount of heat, and if this heat is generated faster than it can be dissipated, it can lead to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction.[2] In some cases, a delayed onset of the reaction can lead to an accumulation of unreacted reagents, which can then react rapidly, causing a sudden and dangerous exotherm.[3][4] Certain solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been identified as potentially hazardous in combination with NBS, leading to side reactions.[3][4][5]
Q2: What are the primary factors that influence the exothermicity of an NBS bromination?
A2: The primary factors influencing the exothermicity of an NBS bromination include:
-
Rate of NBS addition: Rapid addition of NBS can lead to a rapid release of heat.[2] A controlled, semi-batch feed of NBS is recommended for better temperature management.[3][4][5]
-
Concentration of reactants: Higher concentrations of reactants can lead to a faster reaction rate and greater heat generation per unit volume.[2] The concentration of NBS has been shown to influence the overall reaction heat.[3][4][5]
-
Solvent choice: Some solvents can have hazardous incompatibilities with NBS. For example, amides, THF, and toluene (B28343) have been noted for their potential to cause incompatibilities.[6] Acetonitrile (B52724) is often considered a safer alternative to hazardous chlorinated solvents like carbon tetrachloride.[7][8]
-
Initiation method: The type and amount of radical initiator (e.g., AIBN, benzoyl peroxide) or the intensity of light used for photo-initiation can affect the reaction rate and, consequently, the heat output.
-
Reaction temperature: While higher temperatures can increase the reaction rate, they can also decrease selectivity and increase the risk of a runaway reaction.[9]
Q3: How can I monitor the progress of my NBS bromination reaction to ensure it is proceeding safely?
A3: Effective reaction monitoring is crucial for safety. Key methods include:
-
Temperature monitoring: Use a thermometer placed directly in the reaction mixture (not in the cooling bath) to monitor the internal temperature. A stable temperature indicates a controlled reaction.[2]
-
Visual observation: In many radical brominations, the reaction mixture develops a characteristic orange or brown color due to the formation of bromine.[10] The disappearance of solid NBS from the bottom of the flask and the appearance of succinimide (B58015) floating at the top can also indicate reaction progress when using solvents like carbon tetrachloride in which they have different solubilities.[10]
-
Thin-Layer Chromatography (TLC): Periodically analyzing small aliquots of the reaction mixture by TLC can provide a clear indication of the consumption of the starting material and the formation of the product.[2]
Q4: What are the initial steps to take if I observe a sudden and uncontrolled temperature increase in my reaction?
A4: If you observe a runaway reaction, immediate action is required to prevent an accident. The primary goal is to cool the reaction mixture as quickly as possible. This can be achieved by:
-
Immediately stopping the addition of any further reagents.
-
Increasing the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone (B3395972) bath).
-
If possible and safe to do so, adding a pre-chilled inert solvent to dilute the reaction mixture and help absorb the excess heat.
-
Having a quenching agent, such as a solution of sodium thiosulfate (B1220275) or sodium bisulfite, ready to neutralize any excess NBS is a good preparatory measure.
Troubleshooting Guides
Issue 1: The reaction is too exothermic and difficult to control, even with slow addition of NBS.
| Possible Cause | Troubleshooting Steps |
| Inadequate Cooling | Ensure your cooling bath is appropriately sized for the reaction scale and maintained at the target temperature. For highly exothermic reactions, consider a more efficient cooling system, such as a cryostat or a dry ice/acetone bath. Pre-cool the reaction mixture to the target temperature before starting the NBS addition.[2] |
| High Reactant Concentration | Dilute the reaction mixture with more of the inert solvent. This will slow down the reaction rate and reduce the amount of heat generated per unit volume.[2] |
| Incompatible Solvent | The chosen solvent may be reacting with NBS. Review the literature for solvent compatibility with NBS under your reaction conditions. Consider switching to a more inert solvent like acetonitrile or, if appropriate for the reaction, carbon tetrachloride.[6][7] |
Issue 2: The reaction fails to initiate, leading to a potential for a delayed and dangerous exotherm.
| Possible Cause | Troubleshooting Steps |
| Impure NBS | Impure or old NBS may be less reactive. It can be purified by recrystallization from hot water.[11] |
| Ineffective Initiation | Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. If using photo-initiation, check that the lamp is of the correct wavelength and intensity.[7] Sometimes, adding a small drop of aqueous HBr can help initiate the reaction.[10] |
| Reaction performed under inert atmosphere | Some radical reactions may require trace amounts of oxygen to initiate. If the reaction is being performed under a strict nitrogen or argon atmosphere, this could be the issue.[10] |
Quantitative Data Summary
Table 1: Effect of Solvent and Temperature on the α-Bromination of Acetophenone (B1666503) with NBS
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃CN | 80 | 82 |
| 2 | Et₂O | 80 | 75 |
| 3 | THF | 80 | 70 |
| 4 | n-hexane | 80 | 65 |
| 5 | CH₂Cl₂ | 80 | 95 |
| Data adapted from a study on the α-bromination of acetophenone under microwave irradiation.[12] |
Table 2: Optimization of Photochemical Bromination of 4-Nitrotoluene (B166481) with NBS in a Flow Reactor
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) |
| 1 | 20 | 50 | 45 | 99 |
| 2 | 40 | 50 | 75 | 99 |
| 3 | 60 | 50 | 90 | 99 |
| Conditions: 0.5 M 4-nitrotoluene in acetonitrile, 1.05 equiv. NBS. Data from a study on continuous-flow benzylic bromination.[7] |
Experimental Protocols
Protocol 1: Controlled Benzylic Bromination of 4-tert-Butyltoluene (B18130) in a Continuous Flow Reactor
This protocol is adapted from a scalable procedure for light-induced benzylic brominations and is designed for enhanced temperature control.[7]
Materials:
-
4-tert-butyltoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Continuous flow reactor setup with a transparent fluorinated ethylene (B1197577) polymer (FEP) tubing reactor coil
-
Compact fluorescent lamp (CFL) for initiation
-
Syringe pump
-
Cooling bath
Procedure:
-
Prepare a 0.5 M solution of 4-tert-butyltoluene in acetonitrile.
-
Prepare a separate solution of 1.05 equivalents of NBS in acetonitrile.
-
Set up the continuous flow reactor with the FEP tubing coiled around the CFL.
-
Immerse the reactor coil in a cooling bath set to the desired temperature (e.g., 20°C).[7]
-
Using a syringe pump, introduce the solution of 4-tert-butyltoluene and the NBS solution into a T-mixer connected to the inlet of the reactor coil at a controlled flow rate to achieve the desired residence time.
-
The reaction mixture is irradiated as it flows through the tubing.
-
Collect the product stream at the outlet of the reactor.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Safe Scale-Up of a Bromination Reaction in a Semi-Batch Mode
This protocol is based on findings from a study on the safe scale-up of an NBS-involved bromination, emphasizing the importance of controlled addition.[3][4][5]
Materials:
-
Substrate
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., 2-methyltetrahydrofuran, with caution and prior thermal safety analysis)[3][4][5]
-
Radical initiator (e.g., AIBN)
-
Jacketed reactor with overhead stirring and temperature control
Procedure:
-
Charge the jacketed reactor with the substrate and the solvent.
-
Set the reactor jacket temperature to maintain the desired internal reaction temperature.
-
Initiate stirring.
-
Add the radical initiator to the reactor.
-
Prepare a solution or slurry of NBS in the reaction solvent.
-
Using a metering pump or a pressure-equalizing dropping funnel, add the NBS solution/slurry to the reactor at a slow, controlled rate over a prolonged period. This "semi-batch" mode limits the accumulation of unreacted NBS.[4]
-
Continuously monitor the internal temperature of the reactor. The rate of NBS addition should be adjusted to maintain a stable internal temperature and prevent a significant exotherm.
-
After the addition of NBS is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (as monitored by TLC or other appropriate analytical methods).
-
Cool the reaction mixture to room temperature.
-
Quench any unreacted NBS with a suitable quenching agent (e.g., sodium bisulfite solution).
-
Proceed with the appropriate aqueous workup and product isolation/purification.
Visualizations
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Methyl 3-(bromomethyl)benzoate Synthesis by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the synthesis of Methyl 3-(bromomethyl)benzoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected result on a TLC plate as the synthesis of this compound progresses?
A: As the reaction proceeds, you should observe the gradual disappearance of the starting material spot (methyl 3-methylbenzoate) and the concurrent appearance of a new spot for the product, this compound. The product is slightly more polar than the starting material due to the bromine atom, so it will have a lower Retention Factor (Rf) value. A co-spot lane, containing both the starting material and the reaction mixture, should show two distinct spots if the reaction has started but is not yet complete.
Q2: How do I visualize the spots on the TLC plate?
A: The most common and non-destructive method is using a UV lamp.[1] Both the starting material (methyl 3-methylbenzoate) and the product (this compound) are aromatic and contain conjugated systems, making them visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[1][2] The spots will appear dark against a green fluorescent background.[2] Alternatively, staining agents can be used:
-
Potassium Permanganate (B83412) (KMnO₄) stain: This is a good general stain for compounds that can be oxidized. It will likely visualize both the starting material and the product, appearing as yellow-brown spots on a purple background.[3]
-
Iodine (I₂) vapor: Placing the plate in a chamber with iodine crystals will cause most organic compounds, especially aromatic ones, to appear as yellow-brown spots.[1][4]
Q3: My spots are streaking or appearing as elongated smears. What's wrong?
A: Streaking on a TLC plate can be caused by several factors:[5][6]
-
Sample Overloading: The most common cause is applying too much sample to the plate.[7][8] Try diluting your reaction mixture sample before spotting it.
-
Highly Concentrated Sample: If the sample is too concentrated, it won't move up the plate as a tight spot.[9] Dilute the sample with an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Compound Insolubility: If the compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized.
-
Acidic or Basic Impurities: Strong acids or bases can interact with the silica (B1680970) gel stationary phase, causing streaking.[6][9] While less common for this specific reaction, if suspected, adding a small amount of acetic acid or triethylamine (B128534) (0.1-1%) to the mobile phase can help.[7]
Q4: I can't see any spots on my developed TLC plate. What should I do?
A: This issue can arise from a few common problems:[7][8]
-
Sample is too dilute: The concentration of the compounds in your sample may be too low to be detected.[7] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[8]
-
Compound is not UV-active: While both the reactant and product in this synthesis are UV-active, some potential impurities might not be. If you suspect this, use a chemical stain like potassium permanganate or iodine.[7]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[8]
-
Evaporation: If the product is volatile, it may have evaporated from the plate. This is unlikely for this compound under normal conditions.[7]
Q5: The spots for my starting material and product are very close together (poor separation). How can I improve this?
A: If the Rf values are too similar, you need to adjust the polarity of your mobile phase (eluent).[10]
-
If spots are too high on the plate (high Rf): The eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the ratio of cyclohexane (B81311) to ethyl acetate).[7]
-
If spots are too low on the plate (low Rf): The eluent is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., decrease the ratio of cyclohexane to ethyl acetate).[7]
-
Try a different solvent system: If adjusting the ratio doesn't work, try a different combination of solvents, such as hexane/ethyl acetate or toluene/ethyl acetate.
Q6: I see more than two spots in my reaction mixture lane. What do they indicate?
A: Multiple spots can indicate the presence of side products or unreacted intermediates. In the bromination of methyl 3-methylbenzoate (B1238549), a common side product is the dibrominated species, methyl 3,5-bis(bromomethyl)benzoate.[11] This compound is more polar than the desired mono-brominated product and will appear as a spot with an even lower Rf value. Other spots could be from impurities in the starting materials or degradation products.
Data Presentation: TLC Parameters
The following table summarizes the key compounds and typical parameters for TLC monitoring of this compound synthesis. Rf values are approximate and can vary based on specific TLC plate manufacturer, chamber saturation, temperature, and exact solvent composition.
| Compound Name | Role | Molecular Formula | Typical Mobile Phase (v/v) | Expected Rf Value | Visualization |
| Methyl 3-methylbenzoate | Starting Material | C₉H₁₀O₂ | Cyclohexane / Ethyl Acetate (5:1)[12] | ~0.5 - 0.6 | UV (254 nm) |
| This compound | Product | C₉H₉BrO₂ | Cyclohexane / Ethyl Acetate (5:1)[12] | ~0.4 - 0.5 | UV (254 nm) |
| Methyl 3,5-bis(bromomethyl)benzoate | Byproduct | C₁₀H₁₀Br₂O₂ | Cyclohexane / Ethyl Acetate (5:1) | < 0.4 | UV (254 nm) |
Experimental Protocol: TLC Monitoring
This protocol outlines the step-by-step procedure for monitoring the reaction progress.
1. Materials
-
Silica gel TLC plates with fluorescent indicator (F₂₅₄)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil and ruler
-
Forceps
-
UV lamp (254 nm)
-
Mobile Phase: e.g., Cyclohexane / Ethyl Acetate (5:1 v/v)[12]
-
Reference solution of starting material (methyl 3-methylbenzoate) in a volatile solvent (e.g., ethyl acetate)
2. TLC Plate Preparation
-
Using a pencil and ruler, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica layer.
-
Mark three small, equidistant points on the baseline for each lane. Label them from left to right: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
3. Sample Preparation and Spotting
-
Reaction Mixture (R): Dip a clean capillary tube into the reaction mixture. Briefly touch the tip of the capillary to the "R" lane on the baseline. The goal is a small, concentrated spot, about 1-2 mm in diameter.[9]
-
Starting Material (S): Use a new capillary tube to spot the reference solution of methyl 3-methylbenzoate on the "S" lane.
-
Co-spot (C): Spot the "C" lane first with the starting material solution. Let it dry completely, then spot the exact same point with the reaction mixture. This lane helps to confirm the identity of the spots.
4. Development
-
Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[8]
-
Cover the chamber with the lid and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor.
-
Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the plate is standing upright and not touching the sides of the chamber.
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.
5. Visualization and Interpretation
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm).
-
Gently circle all visible spots with a pencil.[2]
-
Interpretation:
-
"S" Lane: Should show a single spot corresponding to the starting material.
-
"R" Lane: At the beginning of the reaction (t=0), this lane should show mainly the starting material spot. As the reaction progresses, this spot will diminish in intensity, and a new spot (the product) will appear at a lower Rf. A complete reaction is indicated by the total disappearance of the starting material spot.
-
"C" Lane: This lane should show two distinct spots if the reaction is in progress, confirming that the new spot in the "R" lane is different from the starting material. If the reaction is complete, this lane will show the product spot and a faint or absent starting material spot.
-
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) .
Visual Workflow
The following diagram illustrates the general workflow for monitoring the reaction progress using TLC.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. microbiozindia.com [microbiozindia.com]
- 6. chembam.com [chembam.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chromatography [chem.rochester.edu]
- 11. This compound | High-Purity | RUO [benchchem.com]
- 12. This compound | 1129-28-8 [chemicalbook.com]
Side reactions to consider when using Methyl 3-(bromomethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 3-(bromomethyl)benzoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile bifunctional reagent primarily used as an electrophile in nucleophilic substitution reactions.[1] Its activated benzylic bromide is an excellent leaving group, making it ideal for alkylating a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The methyl ester moiety provides an additional site for chemical modification, such as hydrolysis to the corresponding carboxylic acid.
Q2: What are the main side reactions to consider when using this compound?
The primary side reactions include:
-
Hydrolysis of the methyl ester to 3-(bromomethyl)benzoic acid.
-
Elimination of HBr to form methyl 3-vinylbenzoate, particularly with strong, bulky bases.
-
Over-alkylation of the nucleophile, especially with primary and secondary amines.
-
C-alkylation vs. O-alkylation when using phenoxide nucleophiles.
-
Di- or poly-bromination of the starting material (methyl m-toluate) during the synthesis of this compound.
Q3: How should I store this compound?
It is recommended to store this compound in a cool, dry place, away from moisture, to prevent hydrolysis of the ester and the benzylic bromide.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Substitution Product
A low yield of your target molecule can be attributed to several factors, from reagent quality to competing side reactions.
Possible Causes and Solutions
| Observation | Potential Cause | Suggested Solution |
| Starting material remains | Incomplete reaction | - Ensure anhydrous conditions. - Increase reaction time or temperature moderately. - Use a stronger, non-nucleophilic base if applicable. |
| Poor quality of reagents | - Use freshly purchased or purified reagents. | |
| Formation of 3-(bromomethyl)benzoic acid | Hydrolysis of the methyl ester | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid strongly acidic or basic aqueous workups if the product is sensitive. |
| Formation of an alkene byproduct | Elimination reaction | - Use a weaker, non-hindered base (e.g., K₂CO₃, NaHCO₃). - Keep the reaction temperature as low as possible. - Choose a polar aprotic solvent (e.g., DMF, acetonitrile) over a protic one. |
| Multiple products with higher molecular weight | Over-alkylation of the nucleophile | - Use a larger excess of the nucleophile relative to this compound. - Add the alkylating agent slowly to the reaction mixture. - Consider using a protecting group strategy for the nucleophile. |
Problem 2: Competing C-Alkylation and O-Alkylation of Phenols
When reacting this compound with phenols, a mixture of the desired O-alkylated ether and the undesired C-alkylated phenol (B47542) can be formed.
Factors Influencing Selectivity
| Factor | Favors O-Alkylation | Favors C-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, Acetone)[2] | Protic (e.g., Water, Trifluoroethanol)[2] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (can increase phenoxide concentration, but solvent effect is often dominant) |
| Temperature | Lower temperatures | Higher temperatures |
Troubleshooting Strategy
-
Solvent Selection: The choice of solvent is critical. Use a polar aprotic solvent like DMF or acetone (B3395972) to favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more nucleophilic.[2]
-
Base Selection: Employ a moderately weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to generate the phenoxide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Experimental Protocols
General Protocol for N-Alkylation of an Imidazole (B134444)
This protocol provides a general procedure for the N-alkylation of imidazoles, which can be adapted for other nitrogen-containing heterocycles.
Materials:
-
Imidazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of imidazole in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Minimizing Dibromination during Synthesis
The primary method for synthesizing this compound is the radical bromination of methyl m-toluate using N-bromosuccinimide (NBS). A common side product is the dibrominated species.
Key Parameters to Control:
-
Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) relative to methyl m-toluate. Using a larger excess will significantly increase the formation of the dibrominated product.
-
Radical Initiator: Use a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-bromination.
Procedure Outline:
-
Dissolve methyl m-toluate in a suitable solvent (e.g., carbon tetrachloride, acetonitrile).
-
Add NBS (1.05 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by brine.
-
Dry the organic layer and concentrate under reduced pressure.
Visualizing Reaction Pathways and Workflows
Caption: Overview of the primary desired reaction and potential side reactions when using this compound.
Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.
References
Improving the stability and storage of Methyl 3-(bromomethyl)benzoate in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable storage and handling of Methyl 3-(bromomethyl)benzoate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect the compound from light and moisture, as it is sensitive to both.[2] Storage in a dark, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen), is highly recommended to prevent degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis of the benzylic bromide and hydrolysis of the methyl ester. In the presence of moisture, the benzylic bromide can hydrolyze to form 3-(hydroxymethyl)benzoic acid methyl ester. The methyl ester group can also undergo hydrolysis, particularly in the presence of acids or bases, to yield 3-(bromomethyl)benzoic acid.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong bases and oxidizing agents.[2] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the main safety hazards associated with this compound?
A4: This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[3] It may also cause an allergic skin reaction and is harmful if swallowed.[3] It is a lachrymator, meaning it can cause tearing.[3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Q5: How can I tell if my sample of this compound has degraded?
A5: Degradation may be indicated by a change in physical appearance, such as discoloration or clumping of the solid. A decrease in performance in chemical reactions, such as lower yields or the formation of unexpected byproducts, is also a strong indicator of degradation. Analytical techniques such as NMR or TLC can be used to assess the purity of the compound and identify degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no reactivity in an alkylation reaction. | Degradation of the benzylic bromide due to moisture. | - Ensure the reaction is performed under strictly anhydrous conditions. - Use freshly dried solvents and reagents. - Consider using a fresh, unopened container of this compound. - Confirm the absence of the hydrolyzed byproduct (3-(hydroxymethyl)benzoic acid methyl ester) by TLC or NMR analysis of the starting material. |
| Formation of an acidic byproduct. | Hydrolysis of the methyl ester. | - Avoid acidic or basic conditions during reaction setup and workup, unless required by the protocol. - Use a non-protic solvent if compatible with the reaction. - Purify the starting material if acidic impurities are suspected. |
| Inconsistent reaction yields. | Inconsistent quality of the starting material due to improper storage. | - Always store this compound according to the recommended conditions (2-8°C, dark, dry, inert atmosphere). - Aliquot the material upon receipt to minimize repeated exposure of the entire stock to the atmosphere. |
| Discoloration of the solid (yellowing). | Exposure to light or air. | - While slight discoloration may not always indicate significant degradation, it is a sign of potential instability. - It is best to use a pure, white crystalline solid for sensitive reactions. - Consider purifying a small amount of the material by recrystallization if necessary. |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 41-45 °C | [1] |
| Boiling Point | 112-114 °C at 3 mmHg | [1] |
| Appearance | White crystalline powder or crystals | [4][5] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction) | [1][3] |
| Incompatibilities | Bases, Oxidizing agents | [2] |
Experimental Protocols
General Protocol for Handling and Dispensing
To minimize degradation, this compound should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Allow the sealed container to warm to room temperature before opening to prevent condensation of moisture.
-
If working on the benchtop, briefly flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before and after dispensing.
-
Use clean, dry spatulas and glassware.
-
Promptly and securely reseal the container after use and store it at the recommended 2-8°C.
Protocol for a Typical Alkylation Reaction
This protocol describes a general procedure for using this compound as an alkylating agent.
-
Reaction Setup:
-
Dry all glassware in an oven and allow it to cool under a stream of dry nitrogen or argon.
-
To a stirred solution of the nucleophile and a suitable base (e.g., potassium carbonate) in an anhydrous solvent (e.g., DMF or acetonitrile), add a solution of this compound in the same anhydrous solvent dropwise at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Visualizations
References
- 1. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 4. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Applications of Methyl 3,5-bis(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,5-bis(bromomethyl)benzoate is a versatile bifunctional linker and building block in organic and medicinal chemistry. Its rigid aromatic core and two reactive benzylic bromide moieties make it an invaluable tool for the construction of complex molecular architectures, including macrocycles, ligands for catalysis, and novel drug candidates. This guide provides an objective comparison of its synthesis, performance in key applications against relevant alternatives, and detailed experimental protocols.
Synthesis of Methyl 3,5-bis(bromomethyl)benzoate
The primary route to Methyl 3,5-bis(bromomethyl)benzoate is through the free-radical bromination of its precursor, methyl 3,5-dimethylbenzoate (B1240308). This reaction, typically a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.
Comparative Synthesis Data
The choice of solvent and radical initiator can influence the reaction's efficiency. While a variety of conditions have been reported for similar benzylic brominations, specific data for the double bromination of methyl 3,5-dimethylbenzoate is presented below.
| Starting Material | Brominating Agent (Equivalents) | Radical Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl 3,5-dimethylbenzoate | NBS (2.2) | AIBN | CCl4 | 5 | 68 | [1] |
| Methyl 3-methylbenzoate | NBS (1.1) | Benzoyl Peroxide | CCl4 | 5 | 91 | Not specified |
| Methyl 3-methylbenzoate | NBS (1.2) | AIBN | CCl4 | 5 | 94 | Not specified |
AIBN: Azobisisobutyronitrile NBS: N-Bromosuccinimide
Synthesis Pathway Diagram
Caption: Synthesis of Methyl 3,5-bis(bromomethyl)benzoate.
Experimental Protocol: Synthesis of Methyl 3,5-bis(bromomethyl)benzoate
This protocol is adapted from the synthesis of related compounds and provides a general procedure.
Materials:
-
Methyl 3,5-dimethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium sulfite (B76179) solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of methyl 3,5-dimethylbenzoate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium sulfite, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Methyl 3,5-bis(bromomethyl)benzoate.
Applications of Methyl 3,5-bis(bromomethyl)benzoate
The bifunctional nature of Methyl 3,5-bis(bromomethyl)benzoate makes it a valuable linker for constructing macrocycles, such as cyclophanes and cryptophanes, which have applications in host-guest chemistry and as molecular sensors. It is also utilized in the synthesis of multicyclic peptides and as a scaffold in drug discovery.
Experimental Workflow: Macrocyclization Application
Caption: A typical workflow for a macrocyclization reaction.
Detailed Experimental Protocol: Synthesis of a Pyridinophane
This protocol illustrates the use of a bis(bromomethyl) linker in the synthesis of a pyridinophane macrocycle.
Materials:
-
Precyclophane (e.g., derived from 2,6-bis(bromomethyl)pyridine (B1268884) and a diamine)
-
Methyl 3,5-bis(bromomethyl)benzoate or an alternative linker
-
Acetonitrile (CH₃CN)
-
Anhydrous Cesium Carbonate (Cs₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve the precyclophane (1.0 eq) and cesium carbonate (2.2 eq) in dry acetonitrile.
-
In a separate flask, dissolve Methyl 3,5-bis(bromomethyl)benzoate (1.0 eq) in dry acetonitrile.
-
Using a syringe pump, add the solution of the linker to the stirred solution of the precyclophane over a period of 8-12 hours at room temperature to maintain high-dilution conditions.
-
After the addition is complete, heat the reaction mixture to reflux for 24-48 hours.
-
Monitor the formation of the macrocycle by TLC and/or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to yield the desired pyridinophane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Comparison with Alternative Bifunctional Linkers
The choice of a bifunctional linker is critical in the design of macrocycles and other complex molecules. The substitution pattern on the aromatic ring significantly impacts the geometry and rigidity of the resulting structure, which in turn can affect the yield of the macrocyclization reaction.
Performance Comparison in Pyridinophane Synthesis
The following table compares the yields of pyridinophane synthesis using different bis(bromomethyl) linkers. While a direct comparison with Methyl 3,5-bis(bromomethyl)benzoate is not available, the data for the structurally similar 3,5-bis(bromomethyl)anisole provides a valuable benchmark.
| Precyclophane | Bifunctional Linker | Yield (%) | Reference |
| Precyclophane 1 | 2,6-bis(bromomethyl)pyridine | 90 | |
| Precyclophane 1 | 3,5-bis(bromomethyl)anisole | 59 | |
| Precyclophane 1 | 1,3-bis(bromomethyl)-4-nitrophenol | 52 | |
| Precyclophane 4 | 2,6-bis(bromomethyl)pyridine | 54 | |
| Precyclophane 4 | 3,5-bis(bromomethyl)anisole | 57 | |
| Precyclophane 4 | 1,3-bis(bromomethyl)-4-nitrophenol | 45 |
This data suggests that the geometry and electronic properties of the linker play a crucial role in the efficiency of the macrocyclization.
Logical Comparison of Bifunctional Linkers
Caption: Decision framework for selecting a bifunctional linker.
References
Alternative reagents to Methyl 3-(bromomethyl)benzoate for introducing the 3-(methoxycarbonyl)benzyl moiety
For researchers, scientists, and drug development professionals, the introduction of specific chemical moieties is a foundational aspect of molecular synthesis. The 3-(methoxycarbonyl)benzyl group is a common structural motif in various pharmacologically active compounds and functional materials. Methyl 3-(bromomethyl)benzoate is a frequently utilized reagent for this purpose; however, a range of alternative reagents exists, each with distinct advantages and disadvantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of alternative reagents to this compound for the introduction of the 3-(methoxycarbonyl)benzyl moiety, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
The selection of an appropriate reagent for introducing the 3-(methoxycarbonyl)benzyl group is contingent on several factors, including the nature of the substrate (e.g., alcohol, phenol (B47542), amine), the presence of other functional groups, and the desired reaction conditions (e.g., temperature, pH). The primary alternative strategies to using this compound involve either modifying the leaving group on the benzyl (B1604629) position or activating the corresponding benzyl alcohol.
Below is a diagram illustrating the key synthetic pathways for introducing the 3-(methoxycarbonyl)benzyl moiety.
Quantitative Data Comparison
The following table summarizes the performance of various reagents for the O-alkylation of a generic phenol with the 3-(methoxycarbonyl)benzyl group. The data presented are representative and have been compiled from various sources to provide a comparative overview. Actual yields may vary depending on the specific substrate and reaction conditions.
| Reagent | Reaction Type | Typical Base/Reagents | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) |
| This compound | Williamson Ether Synthesis | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetone (B3395972) | 25 - 80 | 75 - 95 |
| Methyl 3-(chloromethyl)benzoate | Williamson Ether Synthesis | K₂CO₃, NaH, NaI (cat.) | DMF, Acetonitrile | 50 - 100 | 70 - 90 |
| Methyl 3-((tosyloxy)methyl)benzoate | Williamson Ether Synthesis | K₂CO₃, NaH | DMF, THF | 25 - 80 | 80 - 98 |
| Methyl 3-(((methylsulfonyl)oxy)methyl)benzoate | Williamson Ether Synthesis | K₂CO₃, NaH | DMF, THF | 25 - 80 | 80 - 98 |
| Methyl 3-(hydroxymethyl)benzoate | Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF, Toluene (B28343) | 0 - 25 | 70 - 90 |
Detailed Experimental Protocols
Williamson Ether Synthesis using this compound
This method is a classical and widely used approach for the formation of ethers. It involves the deprotonation of a nucleophile (e.g., an alcohol or phenol) to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with the benzyl bromide.
Experimental Protocol:
-
To a solution of the phenol or alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetone (0.1-0.5 M), add a suitable base (1.5-2.0 eq.). For phenols, potassium carbonate or cesium carbonate is commonly used, while for alcohols, a stronger base like sodium hydride may be necessary.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add a solution of this compound (1.1-1.2 eq.) in the same solvent dropwise to the reaction mixture.
-
The reaction is then stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-(methoxycarbonyl)benzyl ether.
Mitsunobu Reaction using Methyl 3-(hydroxymethyl)benzoate
The Mitsunobu reaction provides a powerful alternative for forming C-O, C-N, and C-S bonds from an alcohol.[1][2][3] This reaction proceeds with inversion of stereochemistry at the alcohol carbon and is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.[2]
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-(hydroxymethyl)benzoate (1.0 eq.), the nucleophile (e.g., a phenol, 1.2 eq.), and triphenylphosphine (B44618) (PPh₃, 1.5 eq.) in an anhydrous solvent such as THF or toluene (0.1-0.5 M).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine (B178648) byproducts.
Reagent Alternatives and their Characteristics
-
Methyl 3-(chloromethyl)benzoate: This reagent is generally less reactive than the corresponding bromide, often requiring higher reaction temperatures or the addition of a catalytic amount of sodium iodide to facilitate the reaction.[2] However, it can be more cost-effective and have a longer shelf life.
-
Methyl 3-((tosyloxy)methyl)benzoate and Methyl 3-(((methylsulfonyl)oxy)methyl)benzoate: These reagents are prepared from the corresponding alcohol, Methyl 3-(hydroxymethyl)benzoate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. Tosylates and mesylates are excellent leaving groups, often leading to higher yields and milder reaction conditions compared to the corresponding halides.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 3-(methoxycarbonyl)benzyl ether.
Conclusion
The choice of reagent for introducing the 3-(methoxycarbonyl)benzyl moiety is a critical decision in the design of a synthetic route. While this compound is a reliable and frequently used reagent, alternatives such as the corresponding chloride, tosylate, mesylate, or the use of Methyl 3-(hydroxymethyl)benzoate under Mitsunobu conditions offer a range of options to suit different substrates and reaction constraints. For sensitive substrates intolerant of basic conditions, the Mitsunobu reaction is an excellent choice. For reactions where higher reactivity is desired, the tosylate or mesylate derivatives may provide superior results. A careful consideration of the factors outlined in this guide will enable researchers to select the optimal reagent and conditions for their specific synthetic needs.
References
Comparative yield analysis of different Methyl 3-(bromomethyl)benzoate synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(bromomethyl)benzoate is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. This guide provides a comparative analysis of the most common methods for its synthesis, supported by experimental data to aid in the selection of the most suitable protocol for a given application.
The primary synthetic routes to this compound that will be compared are:
-
Method A: Free-Radical Bromination of Methyl 3-methylbenzoate (B1238549). This is the most prevalent method, utilizing a radical initiator to achieve benzylic bromination.
-
Method B: Bromination of Methyl 3-(hydroxymethyl)benzoate. This method involves the conversion of a benzylic alcohol to the corresponding bromide.
-
Method C: Esterification of 3-(bromomethyl)benzoic acid. This route involves the formation of the methyl ester from the corresponding carboxylic acid.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different synthesis methods, providing a clear comparison of their yields and reaction conditions.
| Method | Starting Material | Reagents | Initiator/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| A1 | Methyl 3-methylbenzoate | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | 5 hours | Reflux | 94 | [1] |
| A2 | Methyl 3-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | 5 hours | 50 then Reflux | 91 | [1] |
| A3 | Methyl 3-methylbenzoate | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | Not Specified | 70 | 95 | [2] |
| A4 | Methyl 3-methylbenzoate | N-Bromosuccinimide (NBS) | Hydrogen Peroxide | Cyclohexane | 16 hours | Reflux | 10 | [1] |
| B1 | Methyl 3-(hydroxymethyl)benzoate | Phosphorus Tribromide (PBr₃) | - | Dichloromethane (B109758) | 1 hour | 0 | 50-60 | [3] |
| B2 | Benzyl (B1604629) Alcohol (general) | Phosphorus Tribromide (PBr₃) | - | Not Specified | Not Specified | Not Specified | >90 | [3] |
| C1 | 3-(bromomethyl)benzoic acid | Methanol (B129727) | Sulfuric Acid (H₂SO₄) | Methanol | 10 hours | Reflux | 85 | [4] |
| C2 | Benzoic Acid (general) | Methanol | Sulfuric Acid (H₂SO₄) | Methanol | Not Specified | 65 | 90 | [5] |
Experimental Protocols
Method A: Free-Radical Bromination of Methyl 3-methylbenzoate
This method is the most widely reported for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism, where a radical initiator generates a bromine radical that selectively abstracts a benzylic hydrogen from the methyl group of methyl 3-methylbenzoate.
Protocol A1: Using AIBN as Initiator
-
Materials: Methyl 3-methylbenzoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄).
-
Procedure:
-
To a solution of methyl 3-methylbenzoate (0.31 mol) in CCl₄ (200 mL), add AIBN (2.6 g).
-
Heat the mixture to reflux.
-
Carefully add NBS (0.38 mol) portion-wise over 2 hours.
-
Continue refluxing for an additional 5 hours.
-
After cooling to room temperature, filter the mixture to remove the succinimide (B58015) byproduct.
-
Evaporate the solvent under vacuum to yield the product as a yellowish oil.
-
-
Yield: 94%[1].
Protocol A2: Using Benzoyl Peroxide as Initiator
-
Materials: Methyl 3-methylbenzoate (methyl m-toluate), N-Bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (CCl₄).
-
Procedure:
-
To a mixture of methyl m-toluate (1.2 mol) and NBS (1.32 mol) in CCl₄ (2 L), add benzoyl peroxide (0.1 times the molar amount of methyl m-toluate) in portions at 50°C.
-
Reflux the mixture for 5 hours.
-
Cool the mixture to 40°C and filter off the solid.
-
Concentrate the filtrate to obtain the product as a light yellow liquid.
-
-
Yield: 91%[1].
Method B: Bromination of Methyl 3-(hydroxymethyl)benzoate
This synthetic route involves the direct conversion of the benzylic alcohol functionality to a bromide. While less commonly reported for this specific molecule, it represents a viable alternative.
Protocol B1: Using Phosphorus Tribromide (General Procedure)
-
Materials: Methyl 3-(hydroxymethyl)benzoate, Phosphorus Tribromide (PBr₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve methyl 3-(hydroxymethyl)benzoate (1 eq) in DCM and cool the solution in an ice bath.
-
Add PBr₃ (1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to obtain the product.
-
-
Yield: Reported yields for similar reactions vary, with some in the 50-60% range, while others achieve over 90% with a slight excess of PBr₃[3][6].
Method C: Esterification of 3-(bromomethyl)benzoic acid
This method involves the classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst.
Protocol C1: Fischer Esterification
-
Materials: 3-(bromomethyl)benzoic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane.
-
Procedure:
-
Dissolve 3-(bromomethyl)benzoic acid (5.47 mmol) in methanol (20 ml).
-
Add a catalytic amount of concentrated sulfuric acid (2 drops).
-
Reflux the mixture under a nitrogen atmosphere for ten hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 ml) and wash with a saturated sodium bicarbonate solution (10 ml).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography (hexane/ethyl acetate, 3:1) to yield the final product.
-
-
Yield: 85%[4].
Mandatory Visualization
Caption: Experimental workflow for the free-radical bromination of methyl 3-methylbenzoate.
Caption: Experimental workflow for the bromination of methyl 3-(hydroxymethyl)benzoate.
Caption: Experimental workflow for the Fischer esterification of 3-(bromomethyl)benzoic acid.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. This compound | 1129-28-8 [chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]
Spectroscopic comparison of mono- vs. di-brominated methyl benzoate
In the realm of synthetic chemistry and drug development, precise structural characterization is paramount. Even the addition of a single atom can dramatically alter a molecule's properties and biological activity. This guide provides a detailed spectroscopic comparison of mono- and di-brominated methyl benzoate (B1203000), offering researchers a clear, data-driven overview of how the number and position of bromine substituents influence their spectral fingerprints.
This comparison focuses on representative isomers to illustrate the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, sourced from established chemical databases, serves as a practical reference for the identification and differentiation of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a representative mono-brominated isomer (methyl 4-bromobenzoate) and a di-brominated isomer (methyl 3,5-dibromobenzoate).
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Methyl 4-bromobenzoate | 7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H), 3.87 (s, 3H)[1] | 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2[1] |
| Methyl 3,5-dibromobenzoate | 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J=8.0 Hz, 1H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[1] | 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2[1] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z of key fragments) |
| Methyl 4-bromobenzoate | C=O stretch: ~1750[2], C-O stretch, Aromatic C=C stretch | Molecular Ion [M]⁺: 214/216 (due to ⁷⁹Br/⁸¹Br isotopes)[3], Fragments: 183/185 ([M-OCH₃]⁺), 155 ([M-COOCH₃]⁺)[4] |
| Methyl 3,5-dibromobenzoate | C=O stretch, C-O stretch, Aromatic C=C stretch, C-Br stretch | Molecular Ion [M]⁺: 292/294/296 (due to two Br atoms)[5][6], Fragments: 261/263/265 ([M-OCH₃]⁺)[6] |
Experimental Protocols
The following are generalized protocols for the key analytical techniques used to characterize the brominated methyl benzoate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 200 MHz or 400 MHz instrument.[1]
-
Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
-
Data Processing: Process the raw data by applying a Fourier transform. Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.0 ppm for ¹³C NMR).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride.[7]
-
Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[7] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).[3][8] EI typically uses a 70 eV electron beam.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots the relative abundance of ions versus their m/z ratio.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of mono- and di-brominated methyl benzoate.
Caption: Workflow for Spectroscopic Comparison.
This guide provides a foundational understanding of the spectroscopic differences between mono- and di-brominated methyl benzoates. The distinct patterns in NMR, IR, and MS serve as reliable tools for the structural elucidation and quality control of these important chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. chegg.com [chegg.com]
- 3. Methyl-2-bromobenzoate [webbook.nist.gov]
- 4. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 3,5-DIBROMOBENZOATE(51329-15-8) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Methyl 3-(bromomethyl)benzoate vs. 3-(bromomethyl)benzoic acid in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a detailed comparison of two closely related building blocks, Methyl 3-(bromomethyl)benzoate and 3-(bromomethyl)benzoic acid, highlighting the distinct advantages of the former in many common applications.
The primary distinction between these two reagents lies in the functional group at the 3-position of the benzene (B151609) ring: a methyl ester in this compound and a carboxylic acid in 3-(bromomethyl)benzoic acid. This seemingly minor difference has profound implications for the physical properties and chemical reactivity of the molecules, often rendering the methyl ester the more advantageous choice for streamlined and efficient synthesis.
Enhanced Solubility and Broader Solvent Compatibility
A key practical advantage of this compound is its superior solubility in a wider range of common organic solvents compared to its carboxylic acid counterpart. The presence of the methyl ester group reduces the polarity and eliminates the strong hydrogen bonding present in 3-(bromomethyl)benzoic acid, leading to improved dissolution in solvents frequently used for nucleophilic substitution reactions.
| Property | This compound | 3-(bromomethyl)benzoic acid |
| Molecular Formula | C9H9BrO2 | C8H7BrO2 |
| Molecular Weight | 229.07 g/mol [1][2] | 215.04 g/mol [3] |
| Melting Point | 41-47 °C[1][2] | 151-152 °C[4][5] |
| Boiling Point | 112-114 °C / 3 mmHg[1][2][6] | Not applicable |
| Solubility | Soluble in methanol[1][6] and other common organic solvents. Slightly soluble in water.[1][6] | Soluble in DMSO and methanol[4]. |
The significantly higher melting point of 3-(bromomethyl)benzoic acid is indicative of strong intermolecular hydrogen bonding, which contributes to its lower solubility in many non-polar organic solvents. This can necessitate the use of more polar, and often higher boiling point, solvents like DMSO, which can complicate product isolation and purification.
Streamlined Synthesis: Avoiding Unwanted Side Reactions and Protection/Deprotection Steps
The acidic proton of the carboxylic acid group in 3-(bromomethyl)benzoic acid can be a significant drawback in many synthetic applications. In reactions involving basic nucleophiles, the carboxylic acid can be deprotonated, leading to the formation of a carboxylate salt. This can alter the solubility of the reagent and potentially interfere with the desired nucleophilic substitution at the benzylic position.
Furthermore, the presence of the acidic proton can lead to unwanted side reactions or necessitate the use of protecting groups. For instance, in a multi-step synthesis where the carboxylic acid functionality is not desired in the final product, it would require protection before reacting the benzylic bromide and subsequent deprotection, adding two extra steps to the overall synthesis. This compound, with its relatively inert methyl ester group, circumvents these issues, allowing for a more direct and efficient synthetic route.
Experimental Protocol: A Representative Nucleophilic Substitution Reaction
The following is a representative experimental protocol for a nucleophilic substitution reaction where this compound offers a clear advantage over 3-(bromomethyl)benzoic acid. This protocol describes the synthesis of Methyl 3-((benzylamino)methyl)benzoate.
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
In this protocol, the use of a mild base like potassium carbonate is sufficient to facilitate the reaction. If 3-(bromomethyl)benzoic acid were used, the base would first react with the carboxylic acid, and a stronger base or different reaction conditions might be required to achieve the desired substitution, potentially leading to a more complex reaction mixture and lower yields.
Logical Workflow for Reagent Selection
The decision to use this compound over 3-(bromomethyl)benzoic acid can be represented by a simple logical workflow.
Caption: Logical workflow for selecting the appropriate starting material.
Conclusion
References
Characterization techniques to confirm the identity and purity of Methyl 3-(bromomethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques used to confirm the identity and purity of Methyl 3-(bromomethyl)benzoate, a key reagent in organic synthesis. For comparative analysis, we include data for its structural isomers, Methyl 2-(bromomethyl)benzoate and Methyl 4-(bromomethyl)benzoate (B8499459), its precursor Methyl m-toluate, and the parent compound Methyl benzoate (B1203000).
Data Presentation: Spectroscopic and Chromatographic Data Summary
The following tables summarize the key analytical data for this compound and its alternatives.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | 8.02 (s, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.59 (d, J=7.8 Hz, 1H), 7.43 (t, J=7.8 Hz, 1H), 4.50 (s, 2H), 3.92 (s, 3H) |
| Methyl 2-(bromomethyl)benzoate | 7.97 (d, J=7.6 Hz, 1H), 7.52-7.45 (m, 2H), 7.38 (dt, J=7.6, 1.2 Hz, 1H), 4.96 (s, 2H), 3.95 (s, 3H)[1] |
| Methyl 4-(bromomethyl)benzoate | 8.00 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 4.51 (s, 2H), 3.92 (s, 3H) |
| Methyl m-toluate | 7.84 (s, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.33 (t, J=7.7 Hz, 1H), 3.90 (s, 3H), 2.40 (s, 3H) |
| Methyl benzoate | 8.03 (dd, J=8.3, 1.5 Hz, 2H), 7.55 (tt, J=7.4, 1.5 Hz, 1H), 7.44 (t, J=7.8 Hz, 2H), 3.91 (s, 3H) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm |
| This compound | 166.4, 138.5, 133.5, 130.8, 129.9, 128.8, 128.7, 52.4, 32.1 |
| Methyl 2-(bromomethyl)benzoate | 166.8, 140.1, 132.7, 131.2, 129.0, 128.4, 127.6, 52.2, 29.8 |
| Methyl 4-(bromomethyl)benzoate | 166.5, 142.9, 130.2, 129.8, 129.1, 52.3, 32.5[2] |
| Methyl m-toluate | 167.2, 138.2, 133.8, 130.2, 129.5, 128.4, 127.5, 52.1, 21.2 |
| Methyl benzoate | 167.0, 132.9, 130.2, 129.5, 128.4, 52.1[3] |
Table 3: FT-IR Data (KBr, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3005 (Ar C-H), 2955 (C-H), 1720 (C=O ester), 1610, 1480 (C=C aromatic), 1280 (C-O), 680 (C-Br) |
| Methyl 2-(bromomethyl)benzoate | 3010 (Ar C-H), 2950 (C-H), 1718 (C=O ester), 1605, 1475 (C=C aromatic), 1275 (C-O), 670 (C-Br) |
| Methyl 4-(bromomethyl)benzoate | 3000 (Ar C-H), 2958 (C-H), 1722 (C=O ester), 1612, 1440 (C=C aromatic), 1285 (C-O), 685 (C-Br) |
| Methyl m-toluate | 3030 (Ar C-H), 2952 (C-H), 1725 (C=O ester), 1615, 1450 (C=C aromatic), 1280 (C-O) |
| Methyl benzoate | 3065 (Ar C-H), 2950 (C-H), 1723 (C=O ester), 1602, 1452 (C=C aromatic), 1275 (C-O)[4] |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 228/230 (M⁺, Br isotopes) | 197/199 ([M-OCH₃]⁺), 150 ([M-Br]⁺), 119 ([M-Br-OCH₃]⁺), 91 ([C₇H₇]⁺) |
| Methyl 2-(bromomethyl)benzoate | 228/230 (M⁺, Br isotopes) | 197/199 ([M-OCH₃]⁺), 150 ([M-Br]⁺), 119 ([M-Br-OCH₃]⁺), 91 ([C₇H₇]⁺) |
| Methyl 4-(bromomethyl)benzoate | 228/230 (M⁺, Br isotopes) | 197/199 ([M-OCH₃]⁺), 150 ([M-Br]⁺), 119 ([M-Br-OCH₃]⁺), 91 ([C₇H₇]⁺)[5] |
| Methyl m-toluate | 150 (M⁺) | 119 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) |
| Methyl benzoate | 136 (M⁺) | 105 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)[6] |
Table 5: HPLC Purity Analysis
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.5 | >98 |
| Methyl 2-(bromomethyl)benzoate | 8.2 | >98 |
| Methyl 4-(bromomethyl)benzoate | 8.9 | >98 |
| Methyl m-toluate | 7.1 | >99 |
| Methyl benzoate | 6.5 | >99 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal ATR accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal. For liquid samples, one drop was applied to the crystal.
-
Acquisition:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The spectrum was baseline-corrected and the peaks were labeled.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: 1 mg of the sample was dissolved in 1 mL of dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 280°C at 15°C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
4. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Sample Preparation: 1 mg of the sample was dissolved in 1 mL of acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 min, hold at 95% B for 2 min, then return to 50% B over 1 min and re-equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
-
Purity Calculation: The percentage purity was calculated using the area normalization method from the chromatogram.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization and purity assessment of a synthesized compound like this compound.
Caption: Workflow for the characterization of this compound.
This guide demonstrates a systematic approach to confirming the identity and purity of this compound using standard analytical techniques. The comparative data provided for its isomers and related compounds serves as a valuable reference for researchers in the field. By following the detailed experimental protocols, scientists can reliably characterize this important synthetic intermediate.
References
- 1. Methyl 2-(bromomethyl)benzoate, CAS No. 2417-73-4 - iChemical [ichemical.com]
- 2. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]
- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]
Cross-reactivity studies of Methyl 3-(bromomethyl)benzoate with various functional groups
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its utility stems from the presence of two key reactive sites: an electrophilic benzylic bromide and a methyl ester. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent handle for the introduction of a variety of functional groups. This guide provides a comparative analysis of the cross-reactivity of this compound with common functional groups, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
Relative Reactivity of Functional Groups
The reaction of this compound with various nucleophiles proceeds primarily through an SN2 mechanism. The rate and efficiency of this reaction are largely governed by the nucleophilicity of the attacking species. While precise kinetic data for the cross-reactivity of this compound with a comprehensive set of functional groups under identical conditions is not extensively documented in a single study, a general reactivity trend can be established based on established principles of nucleophilicity and available experimental data for benzylic bromides.
The general order of nucleophilicity, and thus reactivity towards this compound, is as follows:
Thiols > Amines > Phenols > Alcohols > Carboxylates
This hierarchy is influenced by factors such as the polarizability, basicity, and steric hindrance of the nucleophile.
Quantitative Comparison of Reactivity
The following table summarizes the expected reactivity and provides representative reaction yields for the substitution of the benzylic bromide of this compound with various functional groups. It is important to note that reaction conditions have been standardized where possible to facilitate comparison; however, optimal conditions may vary depending on the specific substrate.
| Functional Group | Nucleophile Example | Product | Typical Reaction Conditions | Typical Yield | Relative Reactivity |
| Thiol | Thiophenol | Methyl 3-((phenylthio)methyl)benzoate | K₂CO₃, Acetonitrile, RT, 2-4h | >95% | Very High |
| Primary Amine (Aliphatic) | Benzylamine | Methyl 3-((benzylamino)methyl)benzoate | K₂CO₃, Acetonitrile, RT, 4-6h | ~90% | High |
| Primary Amine (Aromatic) | Aniline (B41778) | Methyl 3-(anilinomethyl)benzoate | NaHCO₃, H₂O, 90-95°C, 4h | ~85% | Moderate-High |
| Secondary Amine | Diethylamine | Methyl 3-((diethylamino)methyl)benzoate | K₂CO₃, Acetonitrile, Reflux, 8-12h | ~80% | Moderate |
| Azide | Sodium Azide | Methyl 3-(azidomethyl)benzoate | DMSO, RT, 12h | ~70-90% | Moderate |
| Cyanide | Sodium Cyanide | Methyl 3-(cyanomethyl)benzoate | DMSO, 90°C, 2h | ~85-95% | Moderate |
| Phenol (B47542) | Phenol | Methyl 3-(phenoxymethyl)benzoate | K₂CO₃, Acetone, Reflux, 12-24h | ~70-80% | Moderate-Low |
| Alcohol | Methanol (as methoxide) | Methyl 3-(methoxymethyl)benzoate | NaOMe, Methanol, RT, 12-24h | ~60-70% | Low |
| Carboxylate | Sodium Acetate | Methyl 3-((acetoxy)methyl)benzoate | Acetic Acid, Reflux, 24-48h | ~50-60% | Very Low |
Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with key functional groups.
Protocol 1: Reaction with a Thiol (Thiophenol)
This protocol describes the formation of a thioether.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add thiophenol followed by potassium carbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid residue and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Reaction with a Primary Amine (Aniline)
This protocol details the N-alkylation of an aromatic amine.[1]
-
Materials:
-
This compound (1.0 eq)
-
Aniline (4.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.25 eq)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, sodium bicarbonate, and water.
-
Heat the mixture to 90-95°C on a steam bath.
-
Slowly add this compound to the vigorously stirred mixture.
-
Continue heating and stirring for 4 hours.
-
Cool the reaction mixture and filter with suction.
-
Separate the organic layer and wash with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the excess aniline by distillation under reduced pressure to yield the product.
-
Protocol 3: Reaction with a Phenol
This protocol describes the Williamson ether synthesis.[2][3][4]
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a solution of phenol in anhydrous acetone, add potassium carbonate and stir for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
Visualizing Reaction Pathways and Workflows
To further clarify the experimental process and the relationships between reactants, the following diagrams are provided.
Caption: A generalized experimental workflow for the reaction of this compound with a nucleophile.
Caption: Relative reactivity of nucleophiles with this compound.
References
A Comparative Guide to Benzylic Bromination Agents for Methyl Toluates
For Researchers, Scientists, and Drug Development Professionals
The selective bromination of the benzylic position of methyl toluates is a critical transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical and agrochemical industries. The resulting benzyl (B1604629) bromides are versatile precursors for a wide range of functionalizations. This guide provides an objective comparison of common and novel benzylic bromination agents, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Brominating Agents
The choice of a brominating agent significantly impacts reaction efficiency, selectivity, and environmental footprint. The following table summarizes the performance of several key reagents for the benzylic bromination of methyl toluates and related derivatives.
| Brominating Agent/System | Typical Substrate | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono-bromo) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | Methoxyimino-o-tolyl-acetic acid methyl ester | AIBN | CCl₄ | Reflux | 12 | 79%[1] | Advantages: Widely used, good selectivity for benzylic position.[2][3] Disadvantages: Often requires toxic solvents (CCl₄), potential for over-bromination.[4] |
| N-Bromosuccinimide (NBS) | Methoxyimino-o-tolyl-acetic acid methyl ester | AIBN | 1,2-Dichlorobenzene (B45396) | 90 | 8 | 92%[1][5] | Advantages: Higher yield and shorter reaction time than CCl₄, less hazardous solvent.[1][5] Disadvantages: Requires elevated temperatures. |
| Elemental Bromine (Br₂) | 4-Bromo-2-fluoro toluene | Thermal (Heat) | Neat | 132 | 2-15 | ~70%[6] | Advantages: Atom economical, direct. Disadvantages: Highly corrosive and toxic, controlling selectivity can be difficult, requires high temperatures.[7][8] |
| TBHP / KBr | Methyl 4-methylbenzoate | None (Micellar) | H₂O / CTAB | RT | 2.5 | 91%[8] | Advantages: Mild conditions (room temp.), uses water as solvent, high yield, excellent regioselectivity for mono-bromination.[8] Disadvantages: Requires a surfactant (CTAB). |
| TBHP / KBr | Methyl 3-methylbenzoate | None (Micellar) | H₂O / CTAB | RT | 3 | 89%[8] | As above. |
| TBHP / KBr | Methyl 2-methylbenzoate | None (Micellar) | H₂O / CTAB | RT | 4 | 85%[8] | As above. |
| DBDMH | Toluene Derivatives | ZrCl₄ (Lewis Acid) | Dichloromethane | RT | < 1 | High | Advantages: Very fast, mild conditions, prevents aromatic ring bromination.[4][9] Disadvantages: Requires a Lewis acid catalyst. |
| Boron Tribromide (BBr₃) | Toluene Derivatives | None | CCl₄ | RT | N/A | Good | Advantages: Good yields and selectivity under mild conditions.[10][11] Disadvantages: Reagent is moisture-sensitive, often requires stoichiometric amounts. |
Note: DBDMH (1,3-dibromo-5,5-dimethylhydantoin), TBHP (tert-butylhydrogen peroxide), CTAB (cetyltrimethylammonium bromide), AIBN (2,2'-azobisisobutyronitrile).
Experimental Workflow Overview
The general process for a benzylic bromination reaction, from setup to analysis, is outlined below. This workflow is broadly applicable, with specific conditions varying based on the chosen reagent and substrate.
Caption: General experimental workflow for the benzylic bromination of methyl toluates.
Detailed Experimental Protocols
Protocol 1: Classic Wohl-Ziegler Bromination with NBS
This protocol is a standard method for radical-initiated benzylic bromination.[2][3] The use of 1,2-dichlorobenzene is a modern improvement over the traditionally used and more hazardous carbon tetrachloride.[1][5]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methyl toluate substrate (1.0 equiv), N-Bromosuccinimide (1.1 equiv), and 2,2'-azobisisobutyronitrile (AIBN) (0.1 equiv).
-
Solvent Addition: Add a suitable solvent, such as 1,2-dichlorobenzene, to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction can be initiated by heat or a UV lamp.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide (B58015) byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Micellar Bromination with TBHP/KBr
This novel protocol offers a greener and milder alternative, proceeding with high selectivity at room temperature in an aqueous medium.[8]
-
Setup: In a round-bottom flask, dissolve cetyltrimethylammonium bromide (CTAB) in water to create the aqueous micellar solution.
-
Reagent Addition: To this solution, add the methyl toluate substrate (1.0 mmol), potassium bromide (1.1 mmol), and tert-butyl hydrogen peroxide (TBHP, 0.4 mL).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2.5 to 4 hours.
-
Monitoring: Progress can be monitored by withdrawing small aliquots from the organic layer for TLC or GC analysis.
-
Work-up: Upon completion, the organic product phase can be separated directly. For smaller scale reactions, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the desired monobrominated product, often in high purity.
Conclusion
The selection of a benzylic bromination agent for methyl toluates depends on the desired balance of reactivity, selectivity, safety, and environmental impact.
-
N-Bromosuccinimide (NBS) remains a reliable and effective reagent, especially when paired with safer solvents like 1,2-dichlorobenzene, which can improve yields and reaction times over traditional CCl₄ systems.[1][5]
-
Elemental Bromine (Br₂) is a powerful, atom-economical option, but its high reactivity and hazardous nature necessitate careful control of reaction conditions to achieve selective monobromination.[6][7]
-
The TBHP/KBr system in a CTAB micellar medium stands out as a highly efficient and green alternative.[8] Its ability to achieve high yields of monobrominated products at room temperature in water makes it an excellent choice for sustainable chemistry initiatives.[8]
-
Reagents like DBDMH/ZrCl₄ offer extremely rapid and mild conditions, providing another advanced tool for selective bromination.[4][9]
For researchers in drug development, where high purity and predictable selectivity are paramount, the milder and more selective methods such as the TBHP/KBr system or the optimized NBS protocol are highly recommended. These methods minimize the formation of dibrominated byproducts, simplifying purification and ensuring the quality of subsequent synthetic steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. [PDF] Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester | Semantic Scholar [semanticscholar.org]
- 6. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 7. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Benzylic Bromination of Toluene Derivatives with Boron Tribromide | Semantic Scholar [semanticscholar.org]
Validating the Structure of Synthesized Methyl 3-(bromomethyl)benzoate using 1H NMR and 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) data for Methyl 3-(bromomethyl)benzoate against its potential precursors and byproducts, offering a clear methodology for structural validation.
This compound is a key building block in the synthesis of various pharmaceutical compounds and functional materials.[1] Its structural integrity is paramount for the successful outcome of subsequent reactions. This guide details the use of 1H and 13C NMR spectroscopy to unequivocally confirm the identity and purity of synthesized this compound. We present a comparative analysis of its spectral data with that of a common starting material, Methyl 3-methylbenzoate, and a potential side product, 3-(bromomethyl)benzoic acid.
Comparative NMR Data
The following tables summarize the key 1H and 13C NMR chemical shifts for this compound and related compounds. These values are crucial for identifying the successful bromination of the benzylic methyl group and the integrity of the methyl ester functionality.
Table 1: 1H NMR Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H | 7.40 - 8.00 | m | 4H |
| -CH2Br | 4.49 | s | 2H | |
| -OCH3 | 3.91 | s | 3H | |
| Methyl 3-methylbenzoate | Ar-H | 7.23 - 7.78 | m | 4H |
| Ar-CH3 | 2.39 | s | 3H | |
| -OCH3 | 3.84 | s | 3H | |
| 3-(bromomethyl)benzoic acid | Ar-H | 7.40 - 8.10 | m | 4H |
| -CH2Br | 4.50 | s | 2H | |
| -COOH | ~11-13 | br s | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[2][3][4]
Table 2: 13C NMR Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound | C=O | ~166 |
| Ar-C | ~128 - 139 | |
| -CH2Br | ~32 | |
| -OCH3 | ~52 | |
| Methyl 3-methylbenzoate | C=O | 167.2 |
| Ar-C | 127.5 - 143.5 | |
| Ar-CH3 | 21.6 | |
| -OCH3 | 60.2 | |
| 3-(bromomethyl)benzoic acid | C=O | ~171 |
| Ar-C | ~129 - 138 | |
| -CH2Br | ~33 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources.[4][5][6]
Experimental Protocols
NMR Sample Preparation and Analysis
A standardized protocol for NMR analysis is crucial for obtaining reproducible results.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
2. NMR Data Acquisition:
-
The 1H and 13C NMR spectra can be recorded on a standard NMR spectrometer, for example, a 400 MHz instrument.[7]
-
For 1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
For 13C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
3. Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
Visualizing Structural Validation
The following diagrams illustrate the logical workflow for validating the structure of this compound and the assignment of its NMR signals.
Caption: Workflow for the synthesis, purification, and structural validation of this compound using NMR spectroscopy.
Caption: Structure of this compound with corresponding 1H and 13C NMR signal assignments.
Interpretation and Validation
The successful synthesis of this compound is confirmed by the following key spectral features:
-
Appearance of the -CH2Br signal: The most significant change from the starting material, Methyl 3-methylbenzoate, is the appearance of a singlet at approximately 4.49 ppm in the 1H NMR spectrum, corresponding to the two protons of the bromomethyl group. Concurrently, the singlet for the benzylic methyl group at around 2.39 ppm in the starting material will disappear.
-
Shift in the benzylic carbon signal: In the 13C NMR spectrum, the signal for the benzylic carbon shifts from approximately 21.6 ppm (Ar-CH3) in the starting material to around 32 ppm (-CH2Br) in the product.
-
Retention of the methyl ester signals: The presence of the singlet at around 3.91 ppm in the 1H NMR spectrum and the signal at approximately 52 ppm in the 13C NMR spectrum confirms that the methyl ester group remains intact during the reaction.
-
Absence of the carboxylic acid proton: The absence of a broad singlet between 11 and 13 ppm in the 1H NMR spectrum indicates that the ester has not been hydrolyzed to the corresponding carboxylic acid, 3-(bromomethyl)benzoic acid.
By carefully analyzing the 1H and 13C NMR spectra and comparing them to the data of potential starting materials and byproducts, researchers can confidently validate the structure and assess the purity of their synthesized this compound, ensuring the reliability of their subsequent experiments.
References
- 1. This compound | High-Purity | RUO [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3-(bromomethyl)benzoicacid | C8H7BrO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Methyl 3-methylbenzoate(99-36-5) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of Methyl 3-(bromomethyl)benzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of Methyl 3-(bromomethyl)benzoate, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, strict adherence to safety protocols during its disposal is essential.
Key Safety and Hazard Information
A summary of the key safety and physical properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Appearance | Solid |
| Melting Point | 41-45 °C |
| Boiling Point | 112-114 °C at 3 mmHg |
| Flash Point | > 110 °C (> 230 °F) - closed cup |
| Hazards | Acute oral toxicity, Skin corrosion, |
| Skin sensitization, Serious eye damage | |
| Storage Temperature | 2-8°C |
| Incompatible Materials | Bases, Oxidizing agents |
Pre-Disposal Preparations: Ensuring a Safe Environment
Before initiating the disposal process, it is crucial to establish a safe working environment.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound.
-
Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear appropriate PPE. This includes:
-
Work Area Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible.[1] Have appropriate spill control materials on hand.
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound.
-
Containment:
-
Decontamination of Empty Containers:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate in a separate, labeled hazardous waste container.
-
The decontaminated container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Waste Collection and Labeling:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated hazardous waste container.
-
The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 3-(bromomethyl)benzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-(bromomethyl)benzoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 1129-28-8
-
Physical Form: Solid
-
Key Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1] It is also a lachrymator, a substance that irritates the eyes and causes tears.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| PPE Category | Required Equipment | Justification |
| Eye and Face | Safety goggles and a face shield.[2] | Protects against splashes and dust that can cause severe eye damage and irritation.[1][2] |
| Hand | Impervious chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact which can lead to severe burns and allergic reactions.[1] It is advised to check with the glove supplier for specific permeability and breakthrough times.[1] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges (e.g., type P3 (EN 143)). Use in a well-ventilated area or under a chemical fume hood is required.[1][3] | Protects against inhalation of dust or vapors which may cause respiratory irritation.[4] |
| Body | Impervious protective clothing, such as a lab coat or coveralls, and protective boots if the situation requires.[2] | Minimizes the risk of skin contact and contamination of personal clothing.[5] |
Emergency First Aid Procedures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration.[6][7] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected skin gently with plenty of soap and water.[2] Rinse the skin with water or use a safety shower.[1] Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so, and continue rinsing.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are close to the workstation.[1]
-
Don all required PPE as specified in the table above.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
2. Handling:
-
Handle this compound exclusively within a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid creating dust when handling the solid material.[1]
-
Weigh the required amount carefully, ensuring no material is spilled.
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]
-
Decontaminate all equipment and the work area.
-
Remove PPE carefully to avoid self-contamination.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, approved waste disposal plant.[1] Do not release into the environment.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with local, regional, and national regulations.[8]
-
Empty Containers: Decontaminate empty containers before disposal.[9] Observe all label warnings until the containers are cleaned or destroyed.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
